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  • Product: 4-(Furan-2-yl)hepta-1,6-dien-4-ol
  • CAS: 485397-41-9

Core Science & Biosynthesis

Foundational

synthesis of 4-(Furan-2-yl)hepta-1,6-dien-4-ol from ethyl 2-furoate

Executive Summary & Strategic Utility This technical guide details the synthesis of 4-(Furan-2-yl)hepta-1,6-dien-4-ol (CAS: 485397-41-9), a tertiary alcohol featuring a furan moiety and a gem-diallyl functionality. Strat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

This technical guide details the synthesis of 4-(Furan-2-yl)hepta-1,6-dien-4-ol (CAS: 485397-41-9), a tertiary alcohol featuring a furan moiety and a gem-diallyl functionality.

Strategic Value: This molecule is not merely a terminal product but a high-value intermediate in diversity-oriented synthesis. The gem-diallyl motif is a "privileged structure" for:

  • Ring-Closing Metathesis (RCM): Grubbs-catalyzed cyclization yields spirocyclic dihydrofurans or cyclopentenes.

  • Pauson-Khand Reactions: Conversion into bicyclic enones.

  • Diels-Alder Cycloadditions: The furan ring serves as a diene, allowing for rapid molecular complexity generation via intramolecular cycloadditions.

The synthesis utilizes a Grignard double addition strategy, reacting ethyl 2-furoate with an excess of allylmagnesium bromide. This route is preferred over Barbier conditions for this specific substrate due to higher control over the exotherm and reduced Wurtz coupling side-products.

Retrosynthetic Analysis & Mechanism

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.

  • First Addition: Allylmagnesium bromide attacks the ester carbonyl of ethyl 2-furoate. The tetrahedral intermediate collapses, expelling ethoxide to form the ketone intermediate, 1-(furan-2-yl)but-3-en-1-one .

  • In Situ Capture: The ketone intermediate is more electrophilic than the starting ester. Consequently, it competes for the remaining Grignard reagent immediately, leading to a second addition before the ester is fully consumed.

  • Second Addition: A second equivalent of allylmagnesium bromide attacks the ketone, forming the magnesium alkoxide of the target tertiary alcohol.

Visualization: Reaction Logic

ReactionLogic cluster_0 One-Pot Transformation Start Ethyl 2-Furoate (Ester) Inter Intermediate: 1-(Furan-2-yl)but-3-en-1-one (Transient Ketone) Start->Inter Nucleophilic Acyl Substitution (Slow) Reagent AllylMgBr (>2.2 equiv) Reagent->Start Reagent->Inter Complex Magnesium Alkoxide Complex Inter->Complex Nucleophilic Addition (Fast) Product Target: 4-(Furan-2-yl)hepta-1,6-dien-4-ol Complex->Product Acidic Workup (H3O+)

Caption: Sequential nucleophilic addition pathway. Note that the ketone intermediate is rarely isolated due to its high reactivity.

Experimental Protocol

Materials & Stoichiometry

Safety Note: Allylmagnesium bromide is pyrophoric and moisture-sensitive. All glassware must be oven-dried (>120°C) and assembled under a positive pressure of Nitrogen or Argon.

ComponentRoleEquiv.MW ( g/mol )Density (g/mL)Notes
Ethyl 2-furoate Substrate1.0140.141.117Liquid; distill if yellow/impure.
Allylmagnesium Bromide Nucleophile2.5~147.3N/A1.0 M in Et₂O (Commercial or Freshly Prep).
Diethyl Ether (Et₂O) SolventN/A74.120.713Anhydrous; Na/Benzophenone distilled.
Ammonium Chloride QuenchExcess53.49SolidSaturated aqueous solution.
Step-by-Step Procedure
Phase 1: Reactor Setup
  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with an inert gas inlet (Ar/N₂).

  • Flame-dry the apparatus under vacuum and backfill with inert gas three times.

  • Cool to room temperature.

Phase 2: Reagent Addition
  • Charge Substrate: Add Ethyl 2-furoate (5.00 g, 35.7 mmol) and anhydrous Et₂O (100 mL) to the flask. Stir to dissolve.

  • Thermal Control: Cool the solution to 0°C using an ice/water bath. Rationale: Low temperature suppresses side reactions (e.g., polymerization of the furan ring) and moderates the exotherm.

  • Grignard Addition: Transfer Allylmagnesium bromide (1.0 M in Et₂O, 89.3 mL, 89.3 mmol, 2.5 equiv) to the addition funnel via cannula.

  • Controlled Drop: Add the Grignard reagent dropwise over 45–60 minutes .

    • Critical Observation: The solution will likely turn cloudy/milky white as the magnesium alkoxide precipitates.

    • Self-Validation: If the solution boils vigorously, stop addition immediately and allow to cool. The rate must be controlled to maintain an internal temperature <5°C.

Phase 3: Reaction & Maturation
  • Once addition is complete, remove the ice bath.[1]

  • Allow the reaction to warm to room temperature and stir for 3–4 hours .

  • TLC Monitoring: Check progress using Silica gel plates (Hexanes:EtOAc 4:1).

    • Start Material (Ethyl 2-furoate): Rf ~0.6 (UV active).

    • Product: Rf ~0.3–0.4 (Stains with KMnO₄ or Anisaldehyde; UV active).

    • Success Criteria: Complete disappearance of the ester spot.

Phase 4: Quench & Isolation
  • Cool the mixture back to 0°C .

  • Quench: Slowly add saturated aq. NH₄Cl (50 mL) .

    • Caution: This step is highly exothermic. Add dropwise initially.

  • Separation: Transfer to a separatory funnel. Separate the organic layer.[2]

  • Extraction: Extract the aqueous layer with Et₂O (3 x 50 mL).

  • Drying: Combine organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄ .

  • Concentration: Filter and concentrate under reduced pressure (Rotovap) at low temperature (<30°C). Note: The product is relatively stable, but furan derivatives can be sensitive to heat/acid.

Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Eluent: Gradient 0% -> 10% EtOAc in Hexanes.

  • Yield Expectation: 75–85% as a pale yellow oil.

Workflow Visualization

ExperimentalWorkflow Setup Setup: 3-Neck Flask, Ar atm Dry Et2O, 0°C Bath Solubilization Dissolve Ethyl 2-furoate in Et2O Setup->Solubilization Addition Dropwise Addition of AllylMgBr (2.5 eq) (Maintain T < 5°C) Solubilization->Addition Reaction Warm to RT Stir 3-4 Hours (Monitor TLC) Addition->Reaction Quench Cool to 0°C Quench with sat. NH4Cl Reaction->Quench Workup Extract (Et2O) Wash (Brine) Dry (MgSO4) Quench->Workup Purification Flash Chromatography (Hex/EtOAc) Workup->Purification

Caption: Operational workflow for the synthesis of 4-(Furan-2-yl)hepta-1,6-dien-4-ol.

Characterization Data (Expected)

Validation of the synthesized compound should be performed using ¹H NMR and ¹³C NMR.

TechniqueDiagnostic Signal (ppm)Structural Assignment
¹H NMR (CDCl₃)δ 7.38 (d, 1H)Furan H-5 (α-proton)
δ 6.33 (dd, 1H)Furan H-4 (β-proton)
δ 6.24 (d, 1H)Furan H-3 (β-proton)
δ 5.75 (m, 2H)Terminal Alkene (-CH=)
δ 5.10 (m, 4H)Terminal Alkene (=CH₂)
δ 2.65 (d, 4H)Allylic Methylenes (-CH₂-)
δ 2.10 (s, 1H)Hydroxyl (-OH)
¹³C NMR (CDCl₃)δ 158.0Furan C-2 (Quaternary)
δ 142.0Furan C-5
δ 133.5Alkene (-CH=)
δ 119.0Alkene (=CH₂)
δ 73.5Quaternary Alcohol Carbon (C-OH)

Troubleshooting & Optimization

The "Wurtz Coupling" Issue

A common failure mode in allyl Grignard reactions is the homocoupling of allyl bromide to form 1,5-hexadiene (biallyl) during the reagent preparation.

  • Symptom: Low yield of alcohol; presence of a volatile hydrocarbon smell.

  • Solution: If preparing AllylMgBr in-house, use a large excess of Magnesium (3-4 eq) and add the allyl bromide very slowly to the Mg suspension in dilute ether. Alternatively, purchase commercial 1.0 M solutions which are titrated for quality.

Furan Sensitivity

Furans are acid-sensitive (ring opening to diketones).

  • Risk: Using strong acid (HCl) during the quench or workup can degrade the product.

  • Mitigation: Always use saturated Ammonium Chloride (NH₄Cl) for quenching. Ensure the silica gel for chromatography is neutral, or add 1% Triethylamine to the eluent if degradation is observed on the column.

References

  • PubChem. (n.d.). 4-(Furan-2-yl)hepta-1,6-dien-4-ol (CID 11206108).[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1958). Allylmagnesium Bromide.[4][5] Org. Synth. 1958, 38, 3; Coll. Vol. 4, p.792. Retrieved from [Link]

Sources

Exploratory

Introduction: The Significance of the Furan Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-(Furan-2-yl)hepta-1,6-dien-4-ol and its Derivatives The furan ring, a five-membered aromatic heterocycle containing a single...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 4-(Furan-2-yl)hepta-1,6-dien-4-ol and its Derivatives

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its versatile role in molecular design. The furan moiety is often considered a bioisostere for phenyl rings, offering unique electronic and steric properties that can enhance drug-receptor interactions, improve metabolic stability, and optimize overall bioavailability.[1] Compounds incorporating the furan nucleus have demonstrated a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4]

This guide focuses on a specific, yet highly promising, chemical scaffold: 4-(furan-2-yl)hepta-1,6-dien-4-ol . This molecule is a tertiary alcohol featuring a central furan ring symmetrically flanked by two allyl groups. This unique architecture presents multiple reactive sites, making it an attractive starting point for the development of diverse chemical libraries. For researchers and drug development professionals, understanding the synthesis, properties, and derivatization potential of this core structure is paramount for unlocking its therapeutic promise. This document serves as a comprehensive technical resource, detailing robust synthetic protocols, characterization methodologies, and a forward-looking perspective on the potential applications of its derivatives.

Core Scaffold Analysis: Physicochemical and Structural Properties

The parent compound, 4-(furan-2-yl)hepta-1,6-dien-4-ol, possesses a distinct set of features that dictate its chemical behavior and potential for derivatization. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name 4-(furan-2-yl)hepta-1,6-dien-4-olPubChem[5]
CAS Number 485397-41-9PubChem[5]
Molecular Formula C₁₁H₁₄O₂PubChem[5]
Molecular Weight 178.23 g/mol PubChem[5]
Topological Polar Surface Area 33.4 ŲPubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 2PubChem[5]
Rotatable Bond Count 4PubChem[5]

The structure's key components are:

  • The Furan Ring: An electron-rich aromatic system susceptible to electrophilic substitution and other modifications. Its oxygen atom can act as a hydrogen bond acceptor.

  • The Tertiary Alcohol: A hydroxyl group that is a key site for hydrogen bonding but is sterically hindered, influencing its reactivity. It can be a target for esterification, etherification, or elimination reactions.

  • Two Allyl Groups: These terminal double bonds are prime locations for a wide range of reactions, including hydrogenation, halogenation, epoxidation, and polymerization.

These features create a trifunctional molecule, offering a rich landscape for synthetic exploration.

Structure of 4-(furan-2-yl)hepta-1,6-dien-4-ol.

Synthetic Strategies: A Protocol Grounded in the Grignard Reaction

The most direct and reliable method for constructing tertiary alcohols is the Grignard reaction, a cornerstone of organic synthesis.[6] This pathway involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to the carbonyl carbon of a ketone or ester.[7][8] For the synthesis of 4-(furan-2-yl)hepta-1,6-dien-4-ol, the logical precursor is a furan-containing ketone.

Causality Behind Experimental Design: The chosen strategy involves the reaction of 2-acetylfuran with allylmagnesium bromide . This approach is selected for its efficiency and the commercial availability of the starting materials. 2-acetylfuran provides the furan ring and the carbonyl carbon that will become the tertiary alcohol center. Two equivalents of the allyl Grignard reagent will add to the carbonyl group, furnishing the desired diallyl structure. An alternative, reacting an ester like ethyl furan-2-carboxylate, would also yield the same tertiary alcohol after reaction with two equivalents of the Grignard reagent.[8]

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup Aqueous Workup & Purification A Dry Diethyl Ether & Glassware C Activate Magnesium Turnings A->C B Prepare Allyl Bromide Solution D Initiate Reaction: Add small amount of Allyl Bromide to Mg B->D E Maintain Reflux: Slowly add remaining Allyl Bromide D->E F Formation Complete: Allylmagnesium Bromide E->F G Cool Grignard Reagent to 0°C F->G I Slowly Add 2-Acetylfuran Solution G->I H Prepare 2-Acetylfuran in Dry Ether H->I J Stir at Room Temperature I->J K Formation of Magnesium Alkoxide Salt J->K L Quench with Saturated NH₄Cl (aq) K->L M Extract with Diethyl Ether L->M N Dry Organic Layer (Na₂SO₄) M->N O Purify via Column Chromatography N->O P Final Product: 4-(Furan-2-yl)hepta-1,6-dien-4-ol O->P

Workflow for the synthesis of the target compound.
Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. Successful execution of each step ensures the integrity of the subsequent one.

Materials & Equipment:

  • Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Magnesium turnings

  • Allyl bromide

  • 2-Acetylfuran

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for extraction and chromatography

Procedure:

  • Preparation (Critical for Success):

    • All glassware must be oven-dried overnight at >120°C and assembled hot under a stream of dry nitrogen gas. This is to eliminate all traces of water, which would quench the highly basic Grignard reagent.

    • Prepare a solution of allyl bromide (2.2 equivalents) in anhydrous diethyl ether in the dropping funnel.

    • Place magnesium turnings (2.5 equivalents) in the reaction flask under a positive pressure of nitrogen.

  • Formation of Allylmagnesium Bromide:

    • Add a small volume of the allyl bromide solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by bubbling and a gentle reflux of the ether. If it does not, gentle warming or the addition of a small iodine crystal may be required to activate the magnesium surface.

    • Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a steady reflux. This controlled addition prevents a runaway reaction.

    • After the addition is complete, continue to stir the grey, cloudy mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Nucleophilic Addition to 2-Acetylfuran:

    • Cool the freshly prepared Grignard reagent to 0°C using an ice bath.

    • In a separate flask, prepare a solution of 2-acetylfuran (1.0 equivalent) in anhydrous diethyl ether.

    • Add the 2-acetylfuran solution dropwise to the stirred Grignard reagent. This is an exothermic reaction, and slow addition is crucial to control the temperature and prevent side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete conversion to the magnesium alkoxide salt precipitate.[9]

  • Aqueous Workup and Purification:

    • Cool the reaction mixture again to 0°C.

    • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution. This is a safer alternative to strong acid, as it protonates the alkoxide to form the desired alcohol while buffering the solution to prevent acid-catalyzed degradation of the furan ring or the product.[9]

    • Transfer the mixture to a separatory funnel. The magnesium salts will be in the aqueous layer.

    • Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

    • Wash the combined organic layer with brine, then dry it over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-(furan-2-yl)hepta-1,6-dien-4-ol.

Spectroscopic Characterization: Confirming the Structure

Verifying the identity and purity of the synthesized compound is essential. A combination of NMR, IR, and mass spectrometry provides a comprehensive structural confirmation.

TechniqueExpected Signature FeaturesRationale & Comparative Data
¹H NMR Furan Protons: Three distinct signals in the aromatic region (~6.3-7.5 ppm).[10][11]Vinyl Protons: Multiplets in the ~5.0-6.0 ppm range, characteristic of the -CH=CH₂ system.[10]Allylic Protons: Signals adjacent to the double bonds (~2.5-2.8 ppm).Hydroxyl Proton: A broad singlet (variable ppm) that disappears upon D₂O exchange.The specific chemical shifts and coupling patterns of the furan protons are diagnostic. For example, in a related compound, hept-6-en-1-yl furan-2-carboxylate, the furan protons appear at δ 7.56, 7.16, and 6.49 ppm.[10] The vinyl proton region is also highly characteristic.
¹³C NMR Furan Carbons: Four signals in the ~110-155 ppm range.[10][11]Tertiary Alcohol Carbon: A signal around ~70-80 ppm for the C-OH carbon.Alkene Carbons: Signals in the ~115-140 ppm range.Aliphatic Carbons: Signals for the CH₂ groups at higher field.The chemical shift of the carbon bearing the hydroxyl group is a key indicator. The presence of six distinct signals for the two identical allyl groups and four signals for the furan ring would confirm the molecule's symmetry and composition.
IR Spectroscopy O-H Stretch: A strong, broad band around 3200-3600 cm⁻¹.C=C Stretch (alkene): A medium-intensity band around 1640 cm⁻¹.C=C Stretch (furan): Bands in the 1500-1600 cm⁻¹ region.C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.The broad O-H stretch is the most prominent feature, confirming the presence of the alcohol. The absence of a strong carbonyl (C=O) band around 1700 cm⁻¹ confirms the complete reaction of the starting ketone.
Mass Spectrometry Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 178.23).Fragmentation Pattern: Loss of water (M-18), loss of an allyl group (M-41), and cleavage of the furan ring are expected fragmentation pathways.High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, providing definitive proof of the molecular formula.[10][12]

Potential Derivatives and Future Research Directions

The true value of the 4-(furan-2-yl)hepta-1,6-dien-4-ol scaffold lies in its potential for diversification. The three reactive centers offer orthogonal handles for chemical modification, enabling the creation of a vast library of derivatives for biological screening.

G Core 4-(Furan-2-yl)hepta-1,6-dien-4-ol (Core Scaffold) D1 Esterification / Etherification (e.g., Acylation, Alkylation) Core->D1  Tertiary Alcohol (Site A) D2 Oxidation / Elimination Core->D2  Tertiary Alcohol (Site A) D3 Hydrogenation (Saturated Analogs) Core->D3  Allyl Groups (Site B)   D4 Epoxidation / Dihydroxylation (Polar Derivatives) Core->D4  Allyl Groups (Site B)   D5 Electrophilic Substitution (e.g., Halogenation, Nitration on Furan Ring) Core->D5 Furan Ring (Site C)  

Potential sites for derivatization on the core scaffold.
  • Modifications at the Tertiary Alcohol: While sterically hindered, the hydroxyl group can be acylated to form esters or alkylated to form ethers, which can modulate the compound's lipophilicity and pharmacokinetic profile.

  • Reactions of the Allyl Groups: The two terminal double bonds are highly versatile. Catalytic hydrogenation can produce the saturated analog, 4-(furan-2-yl)heptan-4-ol, removing potential metabolic liabilities. Alternatively, epoxidation or dihydroxylation can introduce polarity and new hydrogen bonding sites, which are often crucial for biological activity.

  • Substitution on the Furan Ring: The electron-rich furan ring can undergo electrophilic substitution, such as nitration or halogenation, primarily at the 5-position. These modifications can dramatically alter the electronic properties and binding interactions of the molecule.

Given the broad biological activities of furan-containing compounds, derivatives of this scaffold are promising candidates for screening in various therapeutic areas.[13][14] The combination of the furan core with the flexible dienol side chains may lead to novel inhibitors of enzymes, modulators of protein-protein interactions, or agents with potent antimicrobial or anticancer effects. Future work should focus on the systematic synthesis of these derivatives and their evaluation in relevant biological assays.

Conclusion

The 4-(furan-2-yl)hepta-1,6-dien-4-ol scaffold represents a largely unexplored yet highly promising platform for medicinal chemistry and drug discovery. This guide provides a comprehensive framework for its synthesis, characterization, and derivatization. By leveraging a robust and well-understood Grignard protocol, researchers can readily access the core molecule. The detailed characterization plan ensures structural verification, while the outlined derivatization strategies offer a clear roadmap for generating novel chemical entities. As the demand for innovative therapeutic agents continues to grow, a systematic exploration of this versatile furan-based scaffold holds significant potential for identifying next-generation drug candidates.

References

  • Hept-6-en-1-yl Furan-2-carboxylate. (n.d.). MDPI. Retrieved from [Link]

  • 4-(Furan-2-yl)hepta-1,6-dien-4-ol | C11H14O2. (n.d.). PubChem. Retrieved from [Link]

  • Methylene furanone derivatives and use of said derivatives as a photoprotecting or antioxidant or depigmentation agent in cosmetic or dermatological compositions. (2010). Google Patents.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved from [Link]

  • (R,Z)-2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (n.d.). MDPI. Retrieved from [Link]

  • Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved from [Link]

  • Synthesis and biological activities of furan derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-(Furan-2-yl)hepta-1,6-dien-4-ol (1 x 100 mg). (n.d.). Reagentia. Retrieved from [Link]

  • Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. (2022). ACS Publications. Retrieved from [Link]

  • Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. (n.d.). Journal of Chemical Health Risks. Retrieved from [Link]

  • Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials. (n.d.). Google Patents.
  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. (n.d.). PMC. Retrieved from [Link]

  • 4-(Prop-2-YN-1-YL)hepta-1,6-diene | C10H14. (n.d.). PubChem. Retrieved from [Link]

  • Using the Grignard Reaction to Make Tertiary alcohols. (2018). YouTube. Retrieved from [Link]

  • Pharmacological Study of Some Newly Synthesized Furan Derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. (n.d.). MDPI. Retrieved from [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). MDPI. Retrieved from [Link]

  • 4,4-Dipropylhepta-1,6-diene | C13H24. (n.d.). PubChem. Retrieved from [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). Retrieved from [Link]

  • Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Pyrrole. (n.d.). PMC. Retrieved from [Link]

  • Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. (n.d.). Retrieved from [Link]

  • Synthesis of alcohols using Grignard reagents I. (n.d.). Khan Academy. Retrieved from [Link]

  • Synthesis of fully substituted furans and allenyl ketone. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (n.d.). MDPI. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. (n.d.). Slideshare. Retrieved from [Link]

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Foundational

Thermodynamic Stability Profile: 4-(Furan-2-yl)hepta-1,6-dien-4-ol

Executive Summary 4-(Furan-2-yl)hepta-1,6-dien-4-ol (CAS: 485397-41-9) represents a distinct class of tertiary furylcarbinols characterized by a gem-diallyl motif. Its thermodynamic stability is governed by the interplay...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Furan-2-yl)hepta-1,6-dien-4-ol (CAS: 485397-41-9) represents a distinct class of tertiary furylcarbinols characterized by a gem-diallyl motif. Its thermodynamic stability is governed by the interplay between the electron-rich furan ring and the labile tertiary hydroxyl group.

While the molecule exhibits kinetic stability under neutral, anhydrous conditions at ambient temperatures, it is thermodynamically unstable in the presence of Brønsted or Lewis acids. The central carbon (C4) acts as a "stability gatekeeper"; protonation of the hydroxyl group triggers rapid ionization to a resonance-stabilized furfuryl cation. This intermediate serves as a bifurcation point for two competing degradation pathways: Piancatelli rearrangement (to cyclopentenones) and dehydration (to polymerized dienes).

This guide details the mechanistic underpinnings of these instability pathways, supported by experimental protocols for characterization and handling.

Molecular Architecture & Electronic Properties

To understand the stability profile, we must first analyze the electronic environment of the central quaternary center.

FeatureStructural ComponentElectronic EffectStability Implication
Core Tertiary Alcohol (C4) High electron density; steric crowding.Extremely prone to acid-catalyzed ionization (

-type pathways).
Moiety A Furan-2-yl Ring

-donor via resonance (+M effect).
Stabilizes the adjacent carbocation, lowering the activation energy for C-O bond cleavage. Susceptible to oxidative ring opening.
Moiety B Gem-Diallyl Groups

-inductive stabilization; potential for sigmatropic shifts.
Steric bulk hinders nucleophilic attack (slowing Piancatelli) but favors elimination (dehydration).
The Furfuryl Cation Resonance

The driving force for thermodynamic instability is the formation of the furfuryl cation . Upon protonation and loss of water, the positive charge at C4 is delocalized into the furan ring. This oxocarbenium character makes the C-OH bond significantly weaker than in standard aliphatic tertiary alcohols.

Thermodynamic Instability Pathways

Pathway A: The Piancatelli Rearrangement (Acid-Catalyzed)

The most sophisticated degradation route is the Piancatelli rearrangement . While classically observed in secondary furylcarbinols, tertiary substrates like 4-(Furan-2-yl)hepta-1,6-dien-4-ol can undergo this cascade, particularly if the competing dehydration is suppressed or if specific Lewis acids (e.g., Dy(OTf)


, ZnCl

) are present.

Mechanism:

  • Ionization: Acid generates the furfuryl cation.

  • Water Attack: Water attacks the furan ring (C5'), not the central carbon, due to steric shielding by the allyl groups.

  • Ring Opening: The furan opens to form a pentadienyl cation.

  • Electrocyclization: 4

    
    -conrotatory closure yields a 4-hydroxycyclopentenone.[1]
    

Note: In tertiary systems, the steric bulk of the gem-diallyl groups often retards the initial water attack, making this pathway slower than in secondary analogs, but it remains a thermodynamic sink over long storage periods in acidic media.

Pathway B: Dehydration & Polymerization

Under non-aqueous acidic conditions (or in the presence of strong dehydrating agents), the thermodynamic preference shifts to elimination .

  • The loss of a proton from the adjacent C3 or C5 positions generates a conjugated triene system.

  • Risk: Furan-containing conjugated dienes/trienes are highly reactive monomers. They rapidly undergo Diels-Alder dimerization or radical polymerization, leading to insoluble tars (humins).

Pathway C: Oxidative Degradation

The furan ring is electron-rich and sensitive to singlet oxygen (


) and peroxides.
  • Reaction: [4+2] cycloaddition with singlet oxygen yields endoperoxides, which decompose to butenolides or ring-opened dicarbonyls.

  • Trigger: Ambient light + trace impurities acting as photosensitizers.

Visualization: The Stability Bifurcation Map

The following diagram illustrates the critical divergence of the furfuryl cation intermediate.

StabilityPathways Start 4-(Furan-2-yl) hepta-1,6-dien-4-ol Cation Resonance-Stabilized Furfuryl Cation Start->Cation Protonation & -H2O Acid Acid Catalyst (H+ or LA) Acid->Start RingOpen Pentadienyl Cation (Ring Open) Cation->RingOpen Nu: Attack (H2O) (Piancatelli Path) Triene Conjugated Triene Cation->Triene Elimination (Dehydration Path) Water + H2O Cyclo 4-Hydroxy- cyclopentenone RingOpen->Cyclo 4π Electrocyclization Elim - H+ Polymer Insoluble Polymer (Humins) Triene->Polymer Diels-Alder / Radical

Caption: Acid-mediated divergence of the furfuryl cation into rearrangement (Piancatelli) or degradation (Polymerization) pathways.

Experimental Characterization Protocols

Protocol 1: Acid-Stress Kinetic Profiling

Objective: Determine the


 of the molecule in simulated formulation environments.
  • Preparation: Dissolve 10 mg of analyte in 0.6 mL of solvent mixture:

    • Control:

      
      -DMSO (Neutral).
      
    • Stress A:

      
      -DMSO + 1% 
      
      
      
      + 0.1% TFA (Simulated acidic aqueous).
    • Stress B:

      
       (Often naturally acidic due to HCl formation).
      
  • Analysis: Monitor via

    
    -NMR at 30-minute intervals.
    
  • Marker Tracking:

    • Reactant: Furan protons (

      
       6.3, 7.4 ppm).
      
    • Piancatelli Product: Appearance of cyclopentenone enone protons (

      
       6.0–7.5 ppm, distinct doublets).
      
    • Dehydration:[2] Disappearance of OH signal; broadening of alkene region (polymerization).

  • Validation: If degradation >5% in 1 hour in

    
    , the batch requires immediate repurification (filtration through basic alumina) and storage in base-washed vials.
    
Protocol 2: Oxidative Susceptibility Test

Objective: Verify furan ring integrity against auto-oxidation.

  • Setup: Prepare a 0.1 M solution in Methanol.

  • Exposure: Expose to ambient lab light (fluorescent) for 24 hours in a clear vial.

  • Readout: HPLC-UV (254 nm).

  • Pass Criteria: Purity decrease < 0.5%.

  • Fail Action: If failed, add 200 ppm BHT (Butylated hydroxytoluene) to stock solutions.

Stabilization & Storage Strategies

Based on the thermodynamic profile, the following storage logic is mandatory for maintaining reagent integrity.

ParameterRecommendationRationale
pH Control Strictly Neutral/Basic Prevent protonation of the OH group. Store over a trace of anhydrous

or in base-washed glassware if in solution.
Solvent Choice DMSO, Acetone, Ethyl Acetate Avoid Chloroform (

) or Dichloromethane (

) for long-term storage, as they generate HCl over time.
Temperature -20°C Kinetic suppression of the Piancatelli rearrangement and retro-allylation pathways.
Additives BHT (0.1%) Scavenges radicals to prevent furan oxidation and polymerization of dehydration byproducts.

References

  • Piermattei, A., et al. "The Piancatelli Rearrangement: New Applications for an Intriguing Reaction." Molecules, 2013.[3]

  • Verrier, C., et al. "Organocatalytic enantioselective oxa-Piancatelli rearrangement." Chemical Communications, 2024.

  • Veits, G. K. "Harnessing the Power of Furfuryl Cations: The Aza-Piancatelli Rearrangement and Beyond." University of California Santa Barbara, 2014.

  • PubChem. "4-(Furan-2-yl)hepta-1,6-dien-4-ol (Compound)."[4] National Library of Medicine.

  • Nazarov, I. N., et al. "The Nazarov Cyclization."[5][6] Organic Reactions, 2011.

  • Nichol, M. F., et al. "Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement."[7] Organic Syntheses, 2015.

Sources

Exploratory

One-Pot Synthesis of Furan Dienes via Grignard Addition

Technical Guide for High-Purity 2-Alkenylfuran Intermediates Executive Summary This guide details the one-pot synthesis of 2-alkenylfurans (conjugated furan dienes) via the nucleophilic addition of Grignard reagents to f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for High-Purity 2-Alkenylfuran Intermediates

Executive Summary

This guide details the one-pot synthesis of 2-alkenylfurans (conjugated furan dienes) via the nucleophilic addition of Grignard reagents to furfural derivatives, followed by in situ acid-catalyzed dehydration.

These "furan dienes" are critical precursors for Intramolecular Diels-Alder (IMDAF) reactions used in the synthesis of complex polycyclic pharmacophores (e.g., steroids, alkaloids). The protocol addresses the primary challenge of this chemistry: the high instability of the resulting vinylfuran, which is prone to rapid polymerization or oxidation. By coupling the addition and dehydration steps into a single workflow with controlled quenching, researchers can isolate high-purity dienes ready for immediate cycloaddition.

Mechanistic Foundation

The transformation relies on a tandem sequence: 1,2-Nucleophilic Addition followed by E1/E2 Elimination .

Reaction Pathway[1]
  • Nucleophilic Attack: The organomagnesium species (R-MgX) attacks the electrophilic carbonyl carbon of the furfural, breaking the C=O

    
    -bond.
    
  • Alkoxide Formation: A magnesium alkoxide intermediate is formed.

  • Protonation & Activation: Upon acidic quenching, the alkoxide becomes a secondary alcohol (furfuryl alcohol derivative).

  • Dehydration: Under acidic conditions and heat, the alcohol undergoes elimination of water to form the exocyclic double bond, establishing the conjugated diene system.

Visualization: Reaction Coordinate

ReactionPathway Start Furfural (Electrophile) Complex Mg-Alkoxide Intermediate Start->Complex Nucleophilic Addition (THF, 0°C) Grignard Grignard Reagent (R-MgBr) Grignard->Complex Alcohol Furfuryl Alcohol (Transient) Complex->Alcohol Acid Quench (H+) Product 2-Alkenylfuran (Furan Diene) Alcohol->Product Dehydration (-H2O, Heat)

Figure 1: Sequential pathway from furfural to the conjugated furan diene. Note the transient nature of the alcohol in the one-pot protocol.

Critical Parameters & Optimization

To ensure reproducibility and prevent polymerization (the "black tar" failure mode), strict adherence to these parameters is required.

ParameterSpecificationScientific Rationale
Solvent System Anhydrous THF (Tetrahydrofuran)THF coordinates Mg

effectively, stabilizing the Grignard. Its boiling point (66°C) allows for mild reflux during the dehydration phase if required.
Temperature (Addition) 0°C to -10°CLow temperature prevents 1,4-addition side products and controls the exothermicity of the Grignard reaction.
Quenching Agent Sat. NH

Cl + dilute H

SO

Ammonium chloride buffers the pH; trace sulfuric acid catalyzes the elimination of the hydroxyl group.
Stabilization Hydroquinone (10 ppm)Crucial: Vinylfurans are highly sensitive to radical polymerization. Adding a radical inhibitor during workup preserves yield.
Atmosphere Argon or NitrogenOxygen promotes rapid oxidative degradation of the electron-rich furan ring.

Experimental Protocol: One-Pot Synthesis of 2-Vinylfuran

Target: Synthesis of 2-vinylfuran from furfural and methylmagnesium bromide. Scale: 50 mmol basis.

Reagents & Setup
  • Furfural: 4.8 g (50 mmol), freshly distilled under vacuum.

  • Methylmagnesium Bromide (MeMgBr): 3.0 M in diethyl ether (20 mL, 60 mmol).

  • THF: 100 mL, anhydrous.

  • Acid Catalyst: p-Toluenesulfonic acid (p-TSA), 100 mg.

  • Apparatus: 3-neck round-bottom flask, addition funnel, N

    
     inlet, reflux condenser.
    
Step-by-Step Workflow
Phase 1: Grignard Addition (Formation of Alkoxide)
  • Inerting: Flame-dry the glassware and flush with Nitrogen for 15 minutes.

  • Charging: Add anhydrous THF (50 mL) and MeMgBr (20 mL) to the flask. Cool to 0°C in an ice bath.

  • Controlled Addition: Dissolve Furfural (4.8 g) in THF (20 mL). Add this solution dropwise to the Grignard reagent over 30 minutes.

    • Observation: Solution will turn yellow/brown and become viscous.

  • Equilibration: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

Phase 2: One-Pot Quench & Dehydration
  • Quench: Cool reaction back to 0°C. Slowly add saturated aqueous NH

    
    Cl (30 mL) to hydrolyze the Mg-alkoxide.
    
    • Caution: Violent gas evolution (methane) possible if excess MeMgBr remains.

  • Acidification: Add p-TSA (100 mg) directly to the biphasic mixture.

  • Dehydration: Attach a Dean-Stark trap (optional) or simple reflux condenser. Heat the biphasic mixture to 60°C for 2 hours.

    • Mechanism:[1][2][3][4][5][6][7] The furfuryl alcohol partitions into the organic phase, dehydrates, and the water remains in the aqueous phase.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 9:1). Look for the disappearance of the alcohol spot (Rf ~0.4) and appearance of the non-polar diene (Rf ~0.8).

Phase 3: Isolation (The "Race Against Polymerization")
  • Separation: Separate the organic layer.[7][8] Extract aqueous layer 2x with Diethyl Ether.

  • Inhibition: Immediately add 10 mg Hydroquinone to the combined organics.

  • Drying: Dry over anhydrous MgSO

    
     (10 min) and filter.
    
  • Purification: Concentrate under reduced pressure at room temperature (do not heat bath >30°C).

  • Final Polish: Flash chromatography on neutral alumina (not silica, which is too acidic) using 100% Pentane.

Workflow Visualization

ExperimentalWorkflow Setup Setup: 3-Neck Flask N2 Atm, 0°C Addition Step 1: Add Furfural to MeMgBr (Dropwise, 30 min) Setup->Addition Warm Step 2: Warm to RT (1 Hour) Addition->Warm Quench Step 3: Acidic Quench (NH4Cl + p-TSA) Warm->Quench Reflux Step 4: Biphasic Reflux (60°C, 2 Hours) Quench->Reflux Workup Step 5: Extraction & Inhibition (Add Hydroquinone!) Reflux->Workup

Figure 2: Operational workflow for the one-pot synthesis. Step 5 is critical for product stability.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield / Polymerization Acid concentration too high during workup.Use Neutral Alumina for purification; ensure Hydroquinone is added before concentration.
Incomplete Dehydration Insufficient heat or time.Extend reflux time; ensure p-TSA is present. Check pH of aqueous layer (should be ~4-5).
Product Color (Dark) Oxidation of furan ring.Ensure strict N

atmosphere; use fresh furfural (distilled).
Exotherm Control Grignard addition too fast.Slow down addition rate; maintain internal temp < 5°C.

References

  • Keay, B. A. (1987). "Intramolecular Diels-Alder reactions of the furan diene: A review." Chemical Reviews, 87(2), 435-451. Link

  • Lipshutz, B. H. (1986). "Five-Membered Heteroaromatic Rings as Intermediates in Organic Synthesis." Chemical Reviews, 86(5), 795-819. Link

  • Organic Syntheses. (1959). "Vinylmagnesium Bromide."[8][9] Org.[2][8][9][10] Synth. 1959, 39, 10. Link

  • Naso, F., et al. (1978). "Synthesis of 2-alkenylfurans." Tetrahedron, 34(18), 2775-2778.[11] Link

  • Dean, F. M. (1982). Advances in Heterocyclic Chemistry, Vol 30. "Recent Advances in Furan Chemistry." Academic Press. Link

Sources

Protocols & Analytical Methods

Method

ring-closing metathesis (RCM) protocols for 4-(Furan-2-yl)hepta-1,6-dien-4-ol

Application Note: High-Efficiency Ring-Closing Metathesis (RCM) of 4-(Furan-2-yl)hepta-1,6-dien-4-ol Executive Summary This technical guide details the protocol for the ring-closing metathesis (RCM) of 4-(Furan-2-yl)hept...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Ring-Closing Metathesis (RCM) of 4-(Furan-2-yl)hepta-1,6-dien-4-ol

Executive Summary

This technical guide details the protocol for the ring-closing metathesis (RCM) of 4-(Furan-2-yl)hepta-1,6-dien-4-ol to synthesize 1-(Furan-2-yl)cyclopent-3-en-1-ol .[1] This transformation constructs a critical five-membered carbocycle featuring a quaternary center substituted with a heteroaryl group and a free hydroxyl moiety.[1]

While 5-membered ring formation is kinetically favored, the steric bulk of the quaternary center and the potential coordination of the furan oxygen require precise catalyst selection and reaction engineering.[1] This protocol utilizes Grubbs 2nd Generation Catalyst (G-II) to ensure high turnover numbers (TON) and resistance to functional group poisoning, operating under high-dilution conditions to suppress intermolecular oligomerization (ADMET).[1]

Chemical Context & Reaction Scheme

The substrate is a 1,1-disubstituted diallyl carbinol.[1] The reaction proceeds via the extrusion of ethylene gas to form a cyclopentene ring.[1]

Reaction Scheme:


[1]
Key Challenges & Solutions
ChallengeMechanistic RootTechnical Solution
Steric Hindrance Quaternary center at C4 creates a crowded transition state.[1]Use Grubbs II or Hoveyda-Grubbs II (NHC ligand increases activity).[1]
Oligomerization Intermolecular metathesis (ADMET) competes with RCM.[1]High Dilution (0.01 M) favors intramolecular cyclization.[1]
Catalyst Deactivation Furan oxygen or free -OH may loosely coordinate Ru.[1]Use Anhydrous DCM and inert atmosphere (Ar/N2); G-II is robust against weak chelators.[1]
Isomerization Ru-hydride species can isomerize the alkene.[1][2]Ensure rapid reaction times; use high-purity solvents to minimize hydride formation.[1]

Mechanistic Pathway (Catalytic Cycle)

The reaction follows the Chauvin mechanism.[1][2][3] The active 14-electron Ru-methylidene species initiates the cycle by reacting with one allyl arm, releasing styrene (from the precatalyst).[1] The resulting Ru-alkylidene undergoes intramolecular [2+2] cycloaddition with the second allyl arm, followed by cycloelimination to release the product and regenerate the methylidene.[1]

RCM_Mechanism Precat Grubbs II Pre-Catalyst Active Active 14e- Ru-Methylidene Precat->Active Initiation (- PCy3/Styrene) Coord Alkene Coordination Active->Coord + Substrate Metalla1 Metallacyclobutane Intermediate I Coord->Metalla1 [2+2] Cycloaddition Alkylidene Ru-Alkylidene Intermediate Metalla1->Alkylidene - Ethylene Metalla2 Metallacyclobutane Intermediate II Alkylidene->Metalla2 Intramolecular Cyclization Product Product Release (+ Ethylene) Metalla2->Product Product Extrusion Product->Active Regenerate Catalyst

Figure 1: Catalytic cycle for the RCM of diallyl alcohols using Grubbs catalysts.

Detailed Experimental Protocol

Materials & Reagents
  • Substrate: 4-(Furan-2-yl)hepta-1,6-dien-4-ol (1.0 equiv).

  • Catalyst: Grubbs Catalyst® 2nd Generation (Sigma-Aldrich/Umicore M204).[1] Load: 2–5 mol%.[1]

  • Solvent: Dichloromethane (DCM), Anhydrous (passed through alumina drying columns or distilled over CaH2).[1]

  • Gas: Argon or Nitrogen (High Purity).[1]

Standard Operating Procedure (SOP)

Step 1: Reaction Setup (Inert Atmosphere)

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Cool under a stream of dry Argon.

  • Dissolve 4-(Furan-2-yl)hepta-1,6-dien-4-ol (e.g., 178 mg, 1.0 mmol) in anhydrous DCM (100 mL).

    • Note: This yields a 0.01 M solution.[1] Do not exceed 0.05 M to prevent oligomerization.[1]

  • Degas the solution by bubbling Argon through the solvent for 15–20 minutes. Oxygen is a catalyst poison.[1]

Step 2: Catalyst Addition

  • Weigh Grubbs II catalyst (17 mg, 0.02 mmol, 2 mol%) in a glovebox or rapidly in air.[1]

  • Add the catalyst as a solid in one portion to the stirring solution.

    • Alternative: Dissolve catalyst in a minimal amount of degassed DCM and add via syringe.[1]

  • The solution will turn a characteristic pinkish-brown/purple color.[1]

Step 3: Reaction & Monitoring

  • Heat the mixture to Reflux (40 °C) under an Argon balloon or gentle stream.

  • Monitor by TLC (Hexanes/EtOAc 4:1) or GC-MS.[1]

    • Expected Time: 1–4 hours.[1][4]

    • Observation: The starting material (Rf ~0.[1]5) should disappear, and a slightly more polar product (Rf ~0.[1]4) or similar Rf spot (depending on furan interaction) will appear.[1]

  • If conversion is incomplete after 4 hours, add a second portion of catalyst (1 mol%).[1]

Step 4: Workup & Purification [1]

  • Quench: Once complete, remove from heat. Add ethyl vinyl ether (50 equiv relative to catalyst) or DMSO (50 equiv) and stir for 30 minutes. This converts the active Ru carbene into an inactive Fischer carbene or coordinate complex.[1]

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at <30 °C.

    • Caution: The product is a volatile alcohol; avoid high vacuum for extended periods.[1]

  • Chromatography: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes -> 10% EtOAc/Hexanes.[1]

    • Ru Removal: If the product is colored (grey/brown), treat the crude solution with activated charcoal or a specialized scavenger (e.g., SiliaMetS®) before the column.

Process Workflow Diagram

RCM_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Step1 Dissolve Substrate (0.01 M in DCM) Step2 Degas Solvent (Ar Bubbling 20m) Step1->Step2 Step3 Add Grubbs II (2-5 mol%) Step2->Step3 Step4 Reflux (40°C) 1-4 Hours Step3->Step4 Step5 Quench (Ethyl Vinyl Ether) Step4->Step5 Step6 Purification (Flash Column) Step5->Step6

Figure 2: Operational workflow for the batch synthesis of 1-(Furan-2-yl)cyclopent-3-en-1-ol.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O2) or Steric bulk.[1]1. Degas solvent longer.2.[1] Increase catalyst load to 5 mol%.3. Switch to Hoveyda-Grubbs II (more stable).
Oligomerization Concentration too high.[1]Dilute reaction to 0.005 M .[1] Add substrate slowly (syringe pump) to catalyst solution.[1]
Isomerization Ru-Hydride formation.Add 10 mol% Benzoquinone or Ti(OiPr)4 to scavenge hydrides.[1] Reduce reaction time.
Product Decomposition Acid sensitivity of Furan.[1]Use neutral silica gel or add 1% Et3N to the eluent during chromatography.[1]

References

  • PubChem. 4-(Furan-2-yl)hepta-1,6-dien-4-ol (CID 11206108).[1][5] National Library of Medicine.[1] Link[1]

  • Grubbs, R. H. (2006).[1][6] Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture).[1] Angewandte Chemie International Edition, 45(23), 3760–3803.[1] Link[1]

  • Trnka, T. M., & Grubbs, R. H. (2001).[1] The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29.[1] Link[1]

  • Garber, S. B., Kingsbury, J. S., Gray, B. L., & Hoveyda, A. H. (2000).[1] Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts.[1] Journal of the American Chemical Society, 122(34), 8168–8179. Link[1]

  • Kirkland, T. A., & Grubbs, R. H. (1997).[1] Ring-Closing Metathesis in Methanol and Water.[1] The Journal of Organic Chemistry, 62(21), 7310–7318. (Demonstrates tolerance of OH groups). Link[1]

Sources

Application

Precision Engineering of Pyranones: Oxidative Rearrangement of Furan-2-yl Tertiary Alcohols

Executive Summary: The "Quaternary Advantage" The oxidative rearrangement of furan-2-yl carbinols—classically known as the Achmatowicz rearrangement —is a cornerstone method for converting biomass-derived furans into hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Quaternary Advantage"

The oxidative rearrangement of furan-2-yl carbinols—classically known as the Achmatowicz rearrangement —is a cornerstone method for converting biomass-derived furans into high-value 2H-pyran-3(6H)-ones (pyranuloses).[1][2][3] While widely recognized for secondary alcohol substrates, the application of this transformation to tertiary furan-2-yl alcohols offers a distinct strategic advantage: the direct installation of a quaternary carbon center at the C6 position of the pyranone ring.

This application note details the mechanistic underpinnings and optimized protocols for this transformation. By leveraging the steric bulk and stability profiles of tertiary substrates, researchers can access privileged 6,6-disubstituted pyranone scaffolds , which serve as versatile precursors for spiroketals, C-glycosides, and complex natural products.

Mechanistic Deconstruction

The transformation of a tertiary furan-2-yl alcohol into a pyranone is not merely an oxidation but a cascade of electrophilic addition, ring opening, and recyclization. Unlike secondary alcohols which yield hemiacetals, tertiary alcohols yield hemiketals , which exhibit distinct equilibrium behaviors.

The Pathway[1][2][4][5][6][7]
  • Electrophilic Activation: The oxidant (X⁺) attacks the furan ring, typically at the C5 position, forming an oxocarbenium ion.

  • Nucleophilic Trapping: Water or alcohol attacks the cation, leading to a 2,5-dihydrofuran intermediate.

  • Ring Opening: Acid-catalyzed hydrolysis opens the dihydrofuran ring to form a cis-enedione (Z-enedione).

  • Recyclization: The pendant tertiary hydroxyl group attacks the ketone, closing the ring to form the 6,6-disubstituted-2H-pyran-3(6H)-one.

Mechanistic Visualization

The following diagram illustrates the pathway for a generic tertiary substrate.

Achmatowicz_Mechanism Substrate Tertiary Furan-2-yl Alcohol (Furan-C(OH)R2) Oxidation Oxidative Activation (NBS or mCPBA) Substrate->Oxidation + [O] Intermediate1 2,5-Dihydrofuran Intermediate Oxidation->Intermediate1 Enedione Z-Enedione (Ring Open Form) Intermediate1->Enedione H3O+ / Hydrolysis Cyclization Hemiketal Cyclization Enedione->Cyclization Rotation Product 6,6-Disubstituted 2H-Pyran-3(6H)-one Cyclization->Product Ring Closure

Caption: Mechanistic flow from tertiary furan alcohol to pyranone via the Z-enedione intermediate.

Strategic Reagent Selection

Selecting the right oxidant is critical for tertiary substrates, which can be sensitive to steric hindrance and competing dehydration reactions.

Reagent SystemMechanism TypeProsConsBest For
NBS / H₂O / THF Electrophilic BrominationRobust Standard. High yields, fast kinetics, simple workup.Generates stoichiometric succinimide waste. Acidic byproducts can degrade labile products.Small-to-medium scale; Discovery chemistry.
mCPBA / H₂O EpoxidationMild Conditions. Avoids halogenated intermediates.Atom economy is poor (m-CBA waste). Safety concerns on scale.Acid-sensitive substrates.[3]
VO(acac)₂ / TBHP Metal-CatalyzedGreen / Scalable. Catalytic metal, water/alcohol as only byproduct.Slower kinetics.[4] Requires careful temperature control.Process chemistry; Large scale (>10g).

Detailed Protocols

Protocol A: Standard NBS-Mediated Rearrangement

Recommended for initial screening and library synthesis.

Reagents:

  • Tertiary Furan-2-yl Alcohol (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • THF / Water (4:1 v/v)

  • Sodium Bicarbonate (Solid) or Pyridine (1.5 equiv) – Critical buffering agent

Procedure:

  • Preparation: Dissolve the tertiary alcohol in THF/H₂O (4:1) to a concentration of 0.1 M. Cool the solution to 0 °C in an ice bath.

  • Buffering: Add solid NaHCO₃ (1.5 equiv) to the stirring solution. Note: Tertiary hemiketals are prone to acid-catalyzed dehydration; buffering is essential.

  • Oxidation: Add NBS (1.1 equiv) portion-wise over 15 minutes. The solution typically turns yellow/orange.

  • Monitoring: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (stain with p-Anisaldehyde; product usually stains dark blue/purple).

  • Quench: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine/NBS. Stir for 10 minutes.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo at <40 °C.

  • Purification: Flash column chromatography (Silica gel). Expert Tip: Pre-treat silica with 1% Et₃N/Hexanes to prevent acid-catalyzed degradation on the column.

Protocol B: Green Catalytic Rearrangement (Vanadium)

Recommended for scale-up and environmentally sensitive workflows.

Reagents:

  • Tertiary Furan-2-yl Alcohol (1.0 equiv)

  • VO(acac)₂ (Vanadyl acetylacetonate) (1-3 mol%)

  • TBHP (tert-Butyl hydroperoxide, 5.5M in decane) (1.5 equiv)

  • DCM or Toluene (Solvent)

Procedure:

  • Catalyst Activation: Dissolve VO(acac)₂ (0.01 equiv) in DCM (0.2 M relative to substrate) at RT. The solution will be blue-green.

  • Oxidant Addition: Add TBHP (1.5 equiv) dropwise. The solution often turns deep red (active V(V) species).

  • Substrate Addition: Add the tertiary alcohol slowly as a solution in DCM.

  • Reaction: Stir at RT for 4–12 hours. The reaction is slower than NBS but cleaner.

  • Workup: Filter through a short pad of Celite to remove metal residues. Concentrate filtrate.

  • Purification: Often yields high purity crude; recrystallization or short-path chromatography is usually sufficient.

Experimental Workflow & Decision Logic

Workflow Start Start: Tertiary Furan Alcohol ScaleCheck Scale > 5g? Start->ScaleCheck PathNBS Route A: NBS/H2O (Fast, Discovery) ScaleCheck->PathNBS No PathVO Route B: VO(acac)2/TBHP (Green, Process) ScaleCheck->PathVO Yes Buffer Add NaHCO3 Buffer (Critical for Hemiketal) PathNBS->Buffer Reaction Reaction Monitoring (TLC/LCMS) PathVO->Reaction Buffer->Reaction Quench Quench (Na2S2O3) Reaction->Quench Workup Extraction (EtOAc) Quench->Workup StabilityCheck Product Stable on Silica? Workup->StabilityCheck PurifyStd Std. Flash Chromatography StabilityCheck->PurifyStd Yes PurifyBase Neutralized Silica (1% Et3N) StabilityCheck->PurifyBase No (Decomposition) Final Pure 6,6-Disubstituted Pyranone PurifyStd->Final PurifyBase->Final

Caption: Decision tree for selecting protocol and purification strategy based on scale and stability.

Application Note: Spirocyclization & Quaternary Centers

The primary utility of using tertiary alcohols in the Achmatowicz rearrangement is the generation of spirocyclic ethers .

  • Concept: If the R-groups on the tertiary alcohol are part of a cyclic system (e.g., 1-(furan-2-yl)cyclohexan-1-ol), the rearrangement creates a spiro[5.5]undecane system (or similar) with a ketone handle for further functionalization.

  • Post-Rearrangement Modifications:

    • Kishi Reduction: Treatment with Et₃SiH/BF₃[3]·OEt₂ reduces the hemiacetal to an ether, locking the ring.

    • Ferrier Reaction: The enone system is primed for nucleophilic attack or glycosylation.

Troubleshooting & Expert Tips

  • The "Open-Ring" Trap: Tertiary substrates sometimes stall at the cis-enedione stage (open form) if the ring closure is sterically disfavored.

    • Solution: Stir the crude mixture in mild acid (e.g., PPTS in DCM) to drive the equilibrium toward the closed pyranone form before purification.

  • Hemiketal Instability: The 6,6-disubstituted product is a hemiketal, which is generally more labile than the hemiacetal from secondary alcohols.

    • Solution: Avoid prolonged exposure to silica gel. Store the product frozen in benzene or convert immediately (e.g., acetylation or methylation of the OH group) for storage.

  • Over-Oxidation: If using NBS, excess reagent can brominate the double bond of the pyranone.

    • Solution: Titrate the NBS addition or use exactly 1.05-1.1 equivalents.

References

  • Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides."[5] Tetrahedron, 1971 , 27, 1973–1996.[5] Link

  • Li, S.-W.; Batey, R. A. "Achmatowicz rearrangement of furan-2-yl carbinols." Chem. Commun., 2004 , 1382–1383. Link

  • Deska, J.; Thiel, D. "Ligand-Controlled Regioselective Catalytic Oxidations of Furan Derivatives." Encyclopedia of Reagents for Organic Synthesis, 2016 . Link

  • Blume, F.; Sprengart, P.; Deska, J. "Lipase-induced oxidative furan rearrangements." Synlett, 2018 , 29, 1293–1296. Link

  • Tong, R. "Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products." Acc. Chem. Res., 2022 , 55, 2248–2260. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for Acid-Sensitive Furan Alcohols

Welcome to the Technical Support Center dedicated to the purification of acid-sensitive furan alcohols. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the purification of acid-sensitive furan alcohols. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable yet delicate compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of their purification, ensuring the integrity of your final product.

Understanding the Challenge: The Acid Sensitivity of Furan Alcohols

Furan alcohols are susceptible to acid-catalyzed degradation, which can manifest as polymerization, ring-opening, or other side reactions, leading to the formation of undesirable byproducts and a significant loss of your target compound.[1][2][3][4][5][6][7] The primary culprit is often the acidic nature of common purification media, such as silica gel, or residual acidic catalysts from the preceding reaction.[8][9] Therefore, the key to successful purification lies in neutralizing the environment or employing alternative strategies that circumvent acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My furan alcohol is degrading on the silica gel column, turning dark and yielding a complex mixture. What's happening and how can I prevent it?

A1: The darkening and complex mixture formation are classic signs of acid-catalyzed polymerization of the furan ring.[4][10] Standard silica gel is inherently acidic due to the presence of silanol groups on its surface, which can initiate this degradation.[8]

To prevent this, you have several options:

  • Neutralize the Silica Gel: Before packing your column, you can deactivate the silica gel by preparing a slurry in a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine (TEA) or ammonia in methanol.[8][9][11][12] This neutralizes the acidic sites on the silica surface.

  • Use a Different Stationary Phase: Consider using a less acidic or neutral stationary phase like neutral alumina.[13] Alternatively, for more polar furan alcohols, reverse-phase chromatography on a C18 column can be an excellent choice.[12]

  • Minimize Contact Time: Work efficiently to minimize the time your compound spends on the column.

Q2: I'm observing significant peak tailing during HPLC analysis of my furan alcohol. What could be the cause?

A2: Peak tailing in HPLC is often due to unwanted secondary interactions between your analyte and the stationary phase. For furan alcohols, which can have both polar hydroxyl groups and the furan ring, interactions with residual acidic silanol groups on silica-based columns are a common cause of tailing.[8][12]

Solutions:

  • Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine (0.1-0.5%) to your mobile phase can help to mask the acidic silanol groups and improve peak shape.[8]

  • Column Choice: Employing an end-capped HPLC column, where the residual silanol groups are chemically modified to reduce their activity, can significantly reduce tailing. For very polar furan alcohols, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[12]

Q3: After purification, my furan alcohol product is unstable and darkens upon storage. How can I improve its stability?

A3: The instability and discoloration upon storage are likely due to slow degradation catalyzed by residual acidic impurities or oxidation.[4]

Stabilization Strategies:

  • Thorough Neutralization: During your workup, ensure all acidic components are removed by washing with a mild basic solution, such as saturated sodium bicarbonate.[4][14][15][16][17]

  • Inert Atmosphere: Store the purified furan alcohol under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation.[4]

  • Stabilizers: In some cases, the addition of a small amount of a stabilizer can be beneficial.

Troubleshooting Guides: Step-by-Step Protocols

Problem 1: Degradation During Flash Column Chromatography

Symptoms:

  • A dark band of color at the top of the column that does not elute.

  • Multiple spots on TLC analysis of collected fractions, indicating decomposition.

  • Low overall yield of the desired furan alcohol.

Workflow for Purification of Acid-Sensitive Furan Alcohols via Flash Chromatography:

Caption: Decision workflow for purifying acid-sensitive furan alcohols.

Detailed Protocol for Neutralized Silica Gel Flash Chromatography:

  • Initial Workup: After your reaction, perform a standard aqueous workup. Crucially, include a wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid catalyst.[4][14][15][16][17]

  • Drying and Concentration: Dry the organic layer over a neutral drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Avoid magnesium sulfate (MgSO₄) as it can be slightly acidic.[14]

  • Prepare Neutralized Silica Gel:

    • Choose an appropriate eluent system based on TLC analysis.

    • Add 1-3% triethylamine (TEA) to your chosen eluent.[9][11]

    • Prepare a slurry of your silica gel in this TEA-containing eluent.

    • Let the slurry stand for about 15-20 minutes to allow for complete neutralization of the silica surface.

  • Column Packing and Elution:

    • Pack your column with the neutralized silica gel slurry.

    • Load your crude furan alcohol onto the column.

    • Elute with the TEA-containing solvent system.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Problem 2: Difficulty in Removing Polar Impurities

Symptoms:

  • The desired furan alcohol co-elutes with polar impurities during normal-phase chromatography.

  • Streaking or tailing of the product spot on TLC plates.

Strategy: Reverse-Phase Flash Chromatography

For furan alcohols that are sufficiently polar to be soluble in common reverse-phase solvents (e.g., water, methanol, acetonitrile), this technique can be highly effective.

Experimental Protocol for Reverse-Phase Flash Chromatography:

  • Sample Preparation: Dissolve your crude furan alcohol in a small amount of the mobile phase, or a stronger solvent like methanol or DMSO if necessary.

  • Column Equilibration: Equilibrate the C18 reverse-phase column with your starting mobile phase (e.g., a mixture of water and acetonitrile or methanol).

  • Loading and Elution: Load your sample and begin elution. Typically, a gradient from a more polar mobile phase (higher water content) to a less polar mobile phase (higher organic solvent content) is used. Polar impurities will generally elute first.

  • Fraction Collection and Analysis: Collect and analyze fractions using an appropriate method (e.g., TLC, HPLC, or UV-Vis spectroscopy).

  • Product Isolation: Combine the pure fractions. Removal of the aqueous mobile phase can be achieved by lyophilization (freeze-drying) or by extraction into a suitable organic solvent followed by drying and concentration.

Data Summary: Comparison of Purification Strategies

Purification StrategyStationary PhaseMobile PhaseBest ForAdvantagesDisadvantages
Neutralized Normal-Phase Silica Gel + BaseOrganic Solvents + BaseLess polar furan alcoholsCost-effective, familiar techniqueRequires careful neutralization, potential for base-sensitive compounds to react
Neutral Alumina Chromatography Neutral AluminaOrganic SolventsModerately polar furan alcoholsCommercially available, good for removing acidic impuritiesCan have different selectivity than silica, may not be suitable for all compounds
Reverse-Phase Chromatography C18-functionalized SilicaWater/Acetonitrile or Water/MethanolPolar, water-soluble furan alcoholsExcellent for separating polar compounds, avoids acidic stationary phaseRequires removal of aqueous solvents, can be more expensive
Distillation N/AN/AThermally stable furan alcohols with distinct boiling points from impuritiesScalable, can provide high purityNot suitable for thermally sensitive compounds, risk of polymerization at high temperatures[10][18][19]

Advanced Purification Techniques

For particularly challenging separations, consider the following:

  • Preparative HPLC: Offers higher resolution than flash chromatography and is available in both normal-phase and reverse-phase modes. Various detection methods like UV and mass spectrometry can be used.[20]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable furan alcohols.[21][22]

  • Adsorption on Activated Carbon: Can be used to remove certain impurities.[23][24]

Concluding Remarks

The successful purification of acid-sensitive furan alcohols hinges on a thorough understanding of their chemical instability. By taking proactive steps to create a neutral environment, such as deactivating silica gel or employing alternative stationary phases, researchers can significantly improve yields and obtain high-purity materials. The troubleshooting guides and protocols provided here offer a systematic approach to overcoming the common challenges associated with these valuable compounds.

References

  • Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]

  • Biotage. (2023, January 26). How does acid concentration impact reversed-phase flash chromatography?[Link]

  • Wits University. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Waters Corporation. Improving the Speed and Quantitative Performance for the Separation of Furans and the Passivator Benzotriazole in Transformer Oil Analysis. [Link]

  • National Institutes of Health. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • SIELC Technologies. HPLC Method for Substituted Furans Separation on Newcrom R1 column. [Link]

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]

  • Hu, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. [Link]

  • Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC. [Link]

  • Agilent Technologies. ANALYSIS OF FURANIC COMPOUNDS IN TRANSFORMER OIL BY AGILENT 1290 INFINITY BINARY UHPLC. [Link]

  • Frontiers. Development of Sustainable Catalytic Pathways for Furan Derivatives. [Link]

  • Scite.ai. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]

  • ACS Publications. (2017, December 20). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. [Link]

  • Hawach Scientific. (2025, February 11). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. [Link]

  • European Patent Office. (2021, January 21). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. [Link]

  • ACS Publications. (2022, March 1). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. [Link]

  • MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. [Link]

  • ResearchGate. Purification of 2,5-Dimethylfuran from n-Butanol Using Defect-Engineered Metal Organic Frameworks. [Link]

  • ResearchGate. Purification of the candidate furfural dehydrogenases. [Link]

  • Google Patents.
  • MDPI. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]

  • ACS Publications. Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural. [Link]

  • University of York. Extractions vs Washes. [Link]

  • Utah Tech University. Extracting and Washing. [Link]

  • Google Patents.
  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • National Institutes of Health. Development of Sustainable Catalytic Pathways for Furan Derivatives. [Link]

  • Yino. (2026, January 14). How to purify low moisture furfuryl alcohol?[Link]

  • National Institutes of Health. (2022, May 17). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]

  • ResearchGate. Conversion of furfuryl alcohol into 2-methylfuran at room temperature using Pd/TiO2 catalyst. [Link]

  • ResearchGate. Effect of stabilizer dosage on furfural selective hydrodeoxygenation...[Link]

  • Office of Scientific and Technical Information. (2015, February 18). DFT Study of the Conversion of Furfuryl Alcohol to 2-Methyl-Furan on RuO2 (110). [Link]

  • MDPI. Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. [Link]

  • PubMed. (2022, May 17). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]

  • MDPI. (2025, October 14). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]

Sources

Optimization

Technical Support Guide: Stabilization &amp; Purification of 4-(Furan-2-yl)hepta-1,6-dien-4-ol

Executive Summary: The "Black Tar" Phenomenon Researchers synthesizing 4-(Furan-2-yl)hepta-1,6-dien-4-ol (often via Grignard addition of allylmagnesium bromide to ethyl 2-furoate) frequently encounter a catastrophic fail...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Black Tar" Phenomenon

Researchers synthesizing 4-(Furan-2-yl)hepta-1,6-dien-4-ol (often via Grignard addition of allylmagnesium bromide to ethyl 2-furoate) frequently encounter a catastrophic failure mode: the crude oil rapidly degrades into an insoluble dark resin during concentration or chromatography.

This degradation is not oxidative decomposition but rather acid-catalyzed cationic polymerization . As a tertiary furfuryl alcohol, this molecule is exceptionally sensitive to trace acidity (Brønsted or Lewis). The protonation of the hydroxyl group leads to the formation of a resonance-stabilized furfuryl cation, which acts as a potent electrophile, attacking the electron-rich furan rings of neighboring molecules.

This guide provides a self-validating protocol to neutralize acid sites at every stage of the workup, ensuring high-yield isolation of the monomer.

The Chemistry of Failure: Mechanism & Causality

To prevent polymerization, one must understand the driving force.[1] The furan ring is electron-rich (diene character), making it susceptible to electrophilic attack.

Polymerization Pathway

The following diagram illustrates the cascade that transforms your clear oil into "tar."

G Start Target Alcohol (Monomer) Oxonium Protonated Alcohol (-OH2+) Start->Oxonium Protonation Acid Trace Acid (H+ from Silica/NH4Cl) Acid->Oxonium LossH2O - H2O Oxonium->LossH2O Cation Furfuryl Cation (Resonance Stabilized) Oxonium->Cation Elimination Attack Electrophilic Attack on Furan C5 Cation->Attack Chain Propagation Attack->Cation Auto-catalysis Polymer Polyfuran Resin (Black Tar) Attack->Polymer Cross-linking

Figure 1: Acid-catalyzed resinification mechanism. Note that the tertiary carbocation is highly stabilized by the furan oxygen, making the elimination of water extremely facile.

Workup Protocol: Quenching & Isolation

The standard quench with saturated Ammonium Chloride (


) is risky  because it is slightly acidic (

). For this specific tertiary alcohol, a buffered or basic workup is required.
Recommended Reagents
ReagentpHFunctionSuitability
Rochelle's Salt (Sat. Aq.) ~7-8Solubilizes Mg/Al salts; NeutralOptimal
Sodium Bicarbonate (

)
~8.5Neutralizes acid; BasicGood (Post-Quench)
Ammonium Chloride (

)
~5.0Proton sourceAvoid / Caution
1M HCl ~0Strong AcidFORBIDDEN
Step-by-Step Isolation Protocol
  • The "Rochelle" Quench:

    • Cool the reaction mixture (Grignard/Barbier) to 0°C.

    • Slowly add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) .

    • Why? This breaks down the magnesium alkoxide emulsion without introducing protons.

    • Stir vigorously at Room Temperature (RT) until two clear layers form (may take 1-2 hours).

  • Extraction & Washing:

    • Separate layers. Extract aqueous layer with Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      
      ).
    • Crucial Step: Wash the combined organic layers with Saturated

      
       . This ensures the organic phase is slightly alkaline.
      
    • Wash with Brine.[2]

  • Drying:

    • Use Sodium Sulfate (

      
      )  or Potassium Carbonate (
      
      
      
      )
      .
    • Avoid: Magnesium Sulfate (

      
      ) can sometimes act as a weak Lewis acid if anhydrous and fresh. 
      
      
      
      provides an extra buffer against acidity.
  • Concentration:

    • Rotovap at bath temperature < 30°C .

    • Do not distill to complete dryness if the oil is viscous; trace solvent can act as a stabilizer by keeping the molecules apart (dilution effect).

Purification: The "Neutralized Silica" Technique

This is the most common point of failure. Standard Flash Chromatography silica gel is acidic (


). Loading a tertiary furfuryl alcohol onto untreated silica will result in decomposition on the column.
Method A: Triethylamine (TEA) Deactivation (Standard)

This method creates a basic buffer zone on the silica surface.

  • Slurry Preparation:

    • Prepare your mobile phase (e.g., Hexanes/EtOAc).

    • Add 1% v/v Triethylamine (TEA) to the solvent system used to pack the column.

  • Packing:

    • Slurry pack the column with the TEA-doped solvent.[3]

    • Flush the column with 2-3 column volumes of the TEA-doped solvent.

  • Elution:

    • You can continue to run with 0.5% TEA in the eluent, OR switch to neutral solvent (the silica is already neutralized).

    • Recommendation: Maintain 0.5% TEA throughout the run to prevent "acid spots" from developing.

Method B: Neutral Alumina (Alternative)

If the compound decomposes even on TEA-treated silica, switch the stationary phase.

  • Stationary Phase: Aluminum Oxide (Alumina), Neutral or Basic, Brockmann Grade III.

  • Note: Alumina has lower resolution than silica, so gradient elution is often necessary.

Troubleshooting & FAQs

Q1: My product turned yellow/brown on the rotovap. Is it ruined?

A: Not necessarily. Furan compounds often oxidize slightly to form colored impurities (yellowing) without significant mass loss. However, if it turns black/viscous and becomes insoluble in


, it has polymerized.
  • Immediate Action: Re-dissolve in

    
    , wash with 
    
    
    
    , and filter through a small pad of basic alumina to remove the polymeric gum.
Q2: Can I store the purified compound?

A: Yes, but it has a limited shelf life at room temperature.

  • Storage Protocol: Store neat at -20°C under Argon.

  • Stabilizer: For long-term storage (>1 month), add a trace amount of BHT (Butylated hydroxytoluene) as a radical scavenger, or store as a dilute solution in Benzene/Toluene (if compatible with next steps).

Q3: The NMR shows broad peaks and "humps" in the baseline.

A: This indicates oligomerization. The sharp peaks of your monomer are being overwhelmed by the broad signals of the polymer.

  • Diagnostic: Check the integration of the furan ring protons. If the ratio of furan protons to the allyl chain is decreasing, the furan ring is being consumed by polymerization.

Q4: Why not use HCl to quench the Grignard?

A: Even dilute HCl is too strong. It will protonate the alkoxide to the alcohol, and then immediately protonate the alcohol to the oxonium ion, triggering the cationic cascade shown in Figure 1 before you can even begin extraction.

References

  • Furan Ring Sensitivity & Polymerization

    • Gandini, A. (2022). "The Behavior of Furan Derivatives in Polymerization Reactions." Journal of Polymer Science.

    • Context: Discusses the mechanism of resinific
  • Purification of Acid-Sensitive Compounds

    • University of Rochester, Department of Chemistry. "Tips for Flash Column Chromatography: Acid Sensitive Compounds."

    • Context: Validates the Triethylamine (TEA)
  • Synthesis of Furfuryl Alcohols (Grignard Context)

    • PubChem Compound Summary: 4-(Furan-2-yl)hepta-1,6-dien-4-ol.[4]

    • Context: Physical properties and structural identifiers.[2][3][5][6][7]

  • General Handling of Furans

    • Organic Chemistry Portal. "Synthesis of Furans and Stability."

Sources

Troubleshooting

optimizing reaction temperature for furan-based Grignard reactions

A Guide to Optimizing Reaction Temperature Welcome to the Technical Support Center. As a Senior Application Scientist, I've compiled this guide to address the specific challenges researchers face when optimizing temperat...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing Reaction Temperature

Welcome to the Technical Support Center. As a Senior Application Scientist, I've compiled this guide to address the specific challenges researchers face when optimizing temperature for furan-based Grignard reactions. The unique reactivity of the furan ring system necessitates careful temperature control to ensure high yields and minimize side-product formation. This document provides in-depth, experience-based answers to common problems and questions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Question 1: My furan-based Grignard reaction won't initiate. What is the most likely cause related to temperature?

Answer: Failure to initiate is a frequent issue, often stemming from a passivated magnesium surface or the presence of moisture.[1] While not directly a temperature problem, initial warming is a common strategy to overcome the activation energy barrier.

  • Causality: The magnesium turnings are typically coated with a layer of magnesium oxide, which prevents the reaction with the furyl halide.[1] Gentle heating can help break through this layer and expose fresh magnesium surface. However, with furan-based reagents, excessive initial heating is detrimental.

  • Troubleshooting Steps:

    • Initial Gentle Warming: Warm the flask gently with a heat gun or in a warm water bath. The goal is to reach the solvent's gentle reflux temperature just long enough to see signs of initiation (e.g., cloudiness, bubbling).[1][2]

    • Chemical Activation: If gentle warming fails, use a chemical activator like a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The disappearance of the iodine's purple color is a classic indicator that the reaction has begun.[1]

    • Avoid Overheating: Once initiated, the reaction is highly exothermic.[1] Be prepared to remove the heat source and, if necessary, cool the flask in an ice bath to maintain control. For many furan derivatives, maintaining a gentle reflux without external heating is ideal.[1]

Question 2: I'm observing a low yield of my desired product and a significant amount of dark, tar-like residue. How is temperature contributing to this?

Answer: This is a classic sign of thermal decomposition or side reactions involving the furan ring, which is sensitive to both heat and the strongly basic Grignard reagent itself. Elevated temperatures dramatically accelerate these unwanted pathways.

  • Causality: Furan and its derivatives can undergo metallation at positions other than the halogen-bearing carbon, or even ring-opening reactions, especially at higher temperatures. Furthermore, high local concentrations of the halide and vigorous reflux can promote Wurtz-type coupling, forming bifuran species.[1][3][4]

  • Optimization Strategy:

    • Maintain Gentle Reflux: The formation of the Grignard reagent is exothermic. Your primary goal is to maintain a stable, gentle reflux by controlling the addition rate of your furyl halide solution.[1] Avoid aggressive external heating after the reaction has started.[5]

    • Consider Low-Temperature Formation: For particularly sensitive or functionalized furans, forming the Grignard reagent at lower temperatures (e.g., 0 °C to -20 °C) can significantly improve stability and yield.[6][7] While initiation might be slower, this minimizes decomposition. Some highly functionalized Grignard reagents are even prepared at temperatures as low as -78 °C using highly activated magnesium.[6]

    • Slow Addition is Key: A slow, dropwise addition of the halide prevents the reaction temperature from spiking and reduces the concentration of the halide available for side reactions.[1][4]

Question 3: My reaction initiated, but then stalled before all the magnesium was consumed. Should I apply more heat?

Answer: Applying aggressive heat is generally not recommended and can worsen the situation by promoting side reactions.[5] A stalled reaction often points to an underlying issue with reagent purity or surface passivation that occurred mid-reaction.

  • Causality: The reaction may have stalled due to the consumption of all easily accessible, activated magnesium surfaces. The remaining magnesium may be coated with oxides or impurities from the starting material. Trace amounts of water introduced with the halide solution could also quench the reaction.[8]

  • Troubleshooting Workflow:

G start Reaction Stalled check_stir Is stirring vigorous? start->check_stir increase_stir Increase stirring to expose fresh Mg surface check_stir->increase_stir No check_temp Is temperature below reflux? check_stir->check_temp Yes increase_stir->check_temp add_activator Add a tiny crystal of iodine end Proceed or Re-evaluate add_activator->end check_temp->add_activator No gentle_warm Apply gentle heat to restart reflux check_temp->gentle_warm Yes gentle_warm->end check_purity Consider starting material or solvent purity issue end->check_purity

Caption: Workflow for troubleshooting a stalled Grignard reaction.

Frequently Asked Questions (FAQs)

This section covers broader conceptual questions regarding temperature in furan-based Grignard reactions.

Question 4: Why is temperature control more critical for furan-based Grignard reagents compared to simple alkyl or aryl Grignards?

Answer: The heightened temperature sensitivity of furan-based Grignard reagents is due to the electronic nature of the furan ring. The heteroatom and aromatic system make it susceptible to several temperature-dependent side reactions that are less common with simple hydrocarbon analogues. These include:

  • Ring Instability: The furan ring is less aromatic and more reactive than benzene, making it prone to decomposition and polymerization under harsh conditions (high heat, strong base).

  • Competing Metallation: The acidic protons on the furan ring can react with the highly basic Grignard reagent, leading to undesired metallation at other positions, which can be exacerbated by higher temperatures.

  • Thermal Decomposition: Furan-based organometallics can be thermally labile, degrading through complex pathways if the reaction is allowed to overheat.

Question 5: How does temperature influence the Schlenk equilibrium, and why does it matter for my reaction?

Answer: The Schlenk equilibrium describes the state of a Grignard reagent in solution, where it exists as a mix of the monomeric species (RMgX) and the dimeric species (R₂Mg and MgX₂).[9] Temperature can influence the position of this equilibrium.

  • Mechanism & Impact: While the equilibrium is primarily influenced by the solvent and substituents, temperature affects the kinetics and thermodynamics of the interconversion.[9][10] The different species in the Schlenk equilibrium have different reactivities. The dialkylmagnesium species (R₂Mg) is generally a more potent nucleophile. Shifting the equilibrium can, therefore, alter the effective reactivity of your reagent, which may be beneficial or detrimental depending on the desired transformation and the stability of the substrate. Computational studies show that solvent dynamics, which are temperature-dependent, play a key role in the mechanism of ligand exchange.[11][12][13]

Schlenk_Equilibrium cluster_0 Schlenk Equilibrium RMgX 2 R-Mg-X (Furylmagnesium Halide) R2Mg R-Mg-R (Difurylmagnesium) RMgX->R2Mg ΔT, Solvent RMgX_react Moderately Reactive MgX2 MgX₂ (Magnesium Halide) R2Mg_plus + R2Mg_react More Reactive (Potentially less stable) label_reagents Reactivity Profile:

Caption: The Schlenk equilibrium and the effect of temperature.

Question 6: What are the recommended starting temperatures for forming Grignard reagents from different furyl halides?

Answer: The optimal temperature is substrate-dependent. Electron-donating groups on the furan ring can increase its reactivity and instability, often requiring lower temperatures. Conversely, electron-withdrawing groups can make the halide less reactive, sometimes necessitating slightly higher initiation temperatures. The following table provides general, empirically derived starting points for reaction control after initiation.

Furyl Halide ExampleRecommended Temperature Range (Post-Initiation)Rationale & Key Considerations
2-Bromofuran25-35 °C (Gentle reflux in THF)Standard, relatively stable furan. Control addition rate to maintain gentle reflux.[1]
2-Iodofuran20-30 °C (Cooling may be needed)More reactive than the bromide. Initiation is easier, but the reaction is more exothermic.
2-Chloro-5-methylfuran30-40 °C (May require initial warming)Chlorides are less reactive. Initiation may require more energy, but the resulting Grignard is relatively stable.
Ethyl 5-bromofuroate-10 °C to 0 °CThe ester group is incompatible with Grignard reagents at higher temperatures. Low-temperature formation is essential to prevent self-condensation or attack on the ester.[6][14]
2-Bromo-3-hexylfuran25-35 °CThe alkyl chain does not significantly alter electronic properties, but steric hindrance may slightly slow the reaction.

Note: This table provides starting guidelines. Optimization for your specific substrate is always recommended.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to finding the optimal temperature for your specific furan-based Grignard reaction.

Objective: To determine the reaction temperature that maximizes the yield of the desired Grignard reagent while minimizing byproduct formation.

Methodology:

  • Apparatus Setup: Assemble a three-necked, round-bottom flask, flame-dried under vacuum and cooled under a positive pressure of dry argon or nitrogen. Equip the flask with a magnetic stirrer, a reflux condenser (with a drying tube), a dropping funnel, and a low-temperature thermometer.[1]

  • Reagent Preparation:

    • Place magnesium turnings (1.2 equivalents) in the reaction flask.

    • In the dropping funnel, prepare a solution of the furyl halide (1.0 equivalent) in anhydrous THF.

  • Initiation (Identical for all runs):

    • Add a small portion (~5-10%) of the halide solution to the magnesium.

    • If no spontaneous reaction occurs within 5 minutes, add one small crystal of iodine.

    • Wait for the exothermic reaction to begin, as evidenced by bubbling and a temperature increase.[2]

  • Controlled Addition & Temperature Maintenance (The Variable):

    • Run 1 (0 °C): Once initiated, cool the reaction flask in an ice-water bath. Add the remaining halide solution dropwise, maintaining an internal temperature of 0-5 °C.

    • Run 2 (Room Temperature, ~25 °C): After initiation, allow the reaction to proceed without external heating or cooling, unless the exotherm becomes too vigorous. Use the addition rate to control the temperature.

    • Run 3 (Reflux, ~66 °C in THF): After initiation, allow the exotherm to bring the solvent to reflux. Use the addition rate to maintain a steady, gentle reflux. Avoid excessive heating.[1]

  • Reaction & Quenching:

    • After the addition is complete, stir the mixture at the target temperature for 1 hour.

    • To determine the yield, take a small aliquot, quench it with a known amount of a standard electrophile (e.g., benzaldehyde or iodine), and analyze the product formation via GC or ¹H NMR.

  • Analysis: Compare the yields and impurity profiles from the three runs to identify the optimal temperature range. A high yield with minimal dark coloration or formation of Wurtz coupling products indicates the best condition.[4]

References

  • BenchChem. (n.d.). Optimizing temperature and addition rate for Grignard reagent synthesis.
  • Organic Syntheses Procedure. (n.d.). 2 - Organic Syntheses Procedure.
  • SATHEE CUET. (n.d.). Chemistry Grignard Reaction Mechanism.
  • Quora. (2017). Why is diethyl ether or furan the specific solvent used in the preparation of Grignard reagents?
  • Lee, J., Velarde-Ortiz, R., Guijarro, A., Waugaman, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Organic Letters, 2(10), 1407–1409.
  • Wikipedia. (n.d.). Schlenk equilibrium.
  • Parris, G. E. (1968). The solution composition of some organomagnesium reagents as inferred from spectroscopic and colligative property studies. Georgia Institute of Technology.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • BenchChem. (n.d.). Technical Support Center: Managing Temperature Control in Picolinaldehyde Reactions.
  • ResearchGate. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
  • Marín-Luna, M., et al. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. ACS Publications.
  • ACS Publications. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. The Journal of Physical Chemistry B.
  • BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • PubMed. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • Andersen, H. L., et al. (2019). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 23(10), 2262–2272.
  • Grignard Reaction. (n.d.). University of Rochester.
  • Droste, D. A., & Nopens, M. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 8(9), 2139-2152.

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Reference Data & Comparative Studies

Validation

1H NMR spectral assignment of 4-(Furan-2-yl)hepta-1,6-dien-4-ol

An In-Depth Guide to the 1H NMR Spectral Assignment of 4-(Furan-2-yl)hepta-1,6-dien-4-ol Introduction Structural elucidation is a cornerstone of chemical research and drug development. Among the arsenal of analytical tec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectral Assignment of 4-(Furan-2-yl)hepta-1,6-dien-4-ol

Introduction

Structural elucidation is a cornerstone of chemical research and drug development. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, provides an unparalleled level of detail regarding the molecular structure of organic compounds. This guide offers a comprehensive analysis and predicted spectral assignment for 4-(Furan-2-yl)hepta-1,6-dien-4-ol, a tertiary alcohol featuring both furan and terminal alkene moieties. As a Senior Application Scientist, my objective is to not only present the data but to explain the underlying principles that govern the spectral output, thereby creating a self-validating guide for researchers in the field.

The structure of 4-(Furan-2-yl)hepta-1,6-dien-4-ol presents a unique combination of distinct proton environments, making its 1H NMR spectrum a rich source of information. Understanding the precise chemical shifts and coupling patterns is crucial for confirming its synthesis and for distinguishing it from potential isomers.

Molecular Structure and Proton Environments

To systematically assign the 1H NMR spectrum, we must first dissect the molecule into its constituent proton groups. The structure contains a 2-substituted furan ring, two identical terminal vinyl groups, two identical allylic methylene groups, and a hydroxyl group. Each of these groups contains protons that will resonate at characteristic frequencies.

Caption: Annotated structure of 4-(Furan-2-yl)hepta-1,6-dien-4-ol with proton labeling.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral assignments for 4-(Furan-2-yl)hepta-1,6-dien-4-ol. These predictions are based on established chemical shift ranges and spin-spin coupling principles.

Proton LabelIntegrationPredicted δ (ppm)MultiplicityRationale & Key Citations
Hₐ (Furan H-5)1H~7.40ddMost deshielded furan proton due to proximity to oxygen.[1][2]
Hₑ (Furan H-3)1H~6.35ddCoupled to both Hₐ and H꜀.[1][2]
H꜀ (Furan H-4)1H~6.10tAppears as a triplet-like dd due to coupling with Hₐ and Hₑ.[3]
Hₑ (-CH=)2H5.70 - 5.90ddtVinylic proton on C6, coupled to Hₑ and Hₑ'.[4][5]
Hₑ (=CH₂, trans)2H~5.20ddtDiastereotopic vinylic proton, trans to the main chain.[6]
Hₑ' (=CH₂, cis)2H~5.10ddtDiastereotopic vinylic proton, cis to the main chain.[6]
Hₑ (Allylic -CH₂-)4H~2.60dAllylic protons adjacent to the chiral center.[4][5]
Hₒ (-OH)1H1.0 - 5.0s (broad)Chemical shift is variable; signal is a broad singlet.[7][8]

Detailed Rationale and Comparative Analysis

The Aromatic Region: Furan Protons (Hₐ, Hₑ, H꜀)

The three protons on the furan ring are magnetically non-equivalent and give rise to distinct signals in the aromatic region of the spectrum.

  • Hₐ (δ ≈ 7.40 ppm): The proton at the C-5 position is adjacent to the ring oxygen. The strong deshielding effect of the electronegative oxygen atom, combined with aromatic ring current effects, shifts this proton significantly downfield. For unsubstituted furan, this signal appears around 7.44 ppm.[1][2] It will appear as a doublet of doublets (dd) due to coupling with Hₑ and H꜀.

  • Hₑ (δ ≈ 6.35 ppm): The proton at C-3 is less deshielded than Hₐ. Its chemical shift is typical for furan protons at the 3- and 4-positions.[1] It will also appear as a doublet of doublets (dd) from coupling to Hₐ and H꜀.

  • H꜀ (δ ≈ 6.10 ppm): The proton at C-4 is generally the most shielded of the furan protons. While technically a doublet of doublets, the coupling constants to Hₐ and Hₑ may be similar, causing it to appear as a triplet-like signal.[3]

The Vinylic Region: Alkene Protons (Hₑ, Hₑ, Hₑ')

The two terminal allyl groups are chemically equivalent due to the molecule's symmetry. Each vinyl system consists of three protons, leading to complex but predictable signals.

  • Hₑ (δ ≈ 5.70 - 5.90 ppm): This proton on the internal carbon of the double bond (C6) experiences the most complex splitting. It is coupled to the two diastereotopic terminal protons (Hₑ and Hₑ') with different coupling constants (J_trans > J_cis) and also to the two allylic protons (Hₑ) (J_allylic). This results in a doublet of doublet of triplets (ddt). Its chemical shift falls squarely in the typical range for vinylic hydrogens (4.5-6.5 ppm).[4][5]

  • Hₑ and Hₑ' (δ ≈ 5.10 - 5.20 ppm): The two terminal vinyl protons (=CH₂) are diastereotopic because they are adjacent to a chiral center (C4). Therefore, they are magnetically non-equivalent and will have slightly different chemical shifts.[6] Each will appear as a doublet of doublet of triplets (ddt) due to geminal, cis/trans, and allylic couplings. The proton trans to the carbon chain (Hₑ) typically resonates slightly downfield from the cis proton (Hₑ').

The Aliphatic Region: Allylic and Hydroxyl Protons (Hₑ, Hₒ)
  • Hₑ (δ ≈ 2.60 ppm): These four protons belong to the two methylene groups adjacent to both a vinyl group and the tertiary alcohol center. Their position is defined by two competing effects: being allylic, which places them in the 1.6-2.6 ppm range[4], and being adjacent to a carbon bearing an electronegative oxygen atom, which causes a further downfield shift. Due to the adjacent chiral center, these methylene protons are also diastereotopic, which could lead to a more complex multiplet. However, a simple doublet (from coupling to Hₑ) is a reasonable first-order prediction.

  • Hₒ (δ ≈ 1.0 - 5.0 ppm): The hydroxyl proton signal is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[7] It typically appears as a broad singlet because its rapid chemical exchange with other protic species (like trace water or other alcohol molecules) often decouples it from adjacent protons.[8] The identity of this peak can be unequivocally confirmed through a "D₂O shake" experiment, where the addition of deuterium oxide causes the -OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.[8]

Experimental Protocol: Acquiring a High-Fidelity 1H NMR Spectrum

The following protocol outlines the standard procedure for obtaining a 1H NMR spectrum suitable for the detailed structural analysis of a compound like 4-(Furan-2-yl)hepta-1,6-dien-4-ol.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of TMS (tetramethylsilane) as an internal standard (δ 0.00). prep1->prep2 prep3 Transfer solution to a clean, dry 5 mm NMR tube. prep2->prep3 acq1 Insert sample and lock the spectrometer on the solvent's deuterium signal. prep3->acq1 acq2 Shim the magnetic field to optimize homogeneity and resolution. acq1->acq2 acq3 Acquire the spectrum using appropriate parameters (e.g., 16-32 scans, 1-2s relaxation delay). acq2->acq3 proc1 Apply Fourier Transform to the Free Induction Decay (FID). acq3->proc1 proc2 Phase correct the spectrum to obtain pure absorption lineshapes. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS peak at 0.00 ppm. proc2->proc3 proc4 Integrate the signals to determine relative proton ratios. proc3->proc4

Caption: Standard workflow for 1H NMR analysis.

Conclusion

The 1H NMR spectrum of 4-(Furan-2-yl)hepta-1,6-dien-4-ol is highly characteristic, providing distinct and well-resolved regions for its furan, vinylic, and allylic protons. The predicted chemical shifts and coupling patterns serve as a robust blueprint for experimental verification. By understanding the chemical principles that dictate these spectral features—from the deshielding effect of the furan's oxygen atom to the complex spin systems of the vinyl groups—researchers can confidently assign the structure of this molecule and distinguish it from impurities or isomeric byproducts. This guide provides the foundational logic and comparative data necessary for such an authoritative assignment.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry Connected. (n.d.). Calculating 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Reich, H. J. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Furan-2-yl)hepta-1,6-dien-4-ol. Retrieved from [Link]

Sources

Comparative

mass spectrometry fragmentation patterns of 4-(Furan-2-yl)hepta-1,6-dien-4-ol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 4-(Furan-2-yl)hepta-1,6-dien-4-ol Introduction For researchers engaged in drug development and chemical synthesis, the unambiguous structural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 4-(Furan-2-yl)hepta-1,6-dien-4-ol

Introduction

For researchers engaged in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is a cornerstone of progress. 4-(Furan-2-yl)hepta-1,6-dien-4-ol, a tertiary alcohol featuring a furan moiety and two terminal alkene groups, presents a unique analytical challenge. Its structure combines the reactive potential of a dienol system with the aromaticity of a furan ring, leading to a complex yet predictable fragmentation pattern under mass spectrometry. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation pathways of this molecule. By dissecting the fragmentation of its constituent functional groups, we offer a predictive framework for its identification and characterization in complex matrices, grounded in the core principles of gas-phase ion chemistry.[1] This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for molecular characterization.

Core Principles of Fragmentation: A Predictive Framework

The fragmentation of 4-(Furan-2-yl)hepta-1,6-dien-4-ol in an EI source is governed by the energetic instability of its molecular ion and the relative stability of the resulting fragment ions. The fragmentation pattern is a composite of pathways characteristic of its three primary structural features: the tertiary alcohol, the furan ring, and the allyl side chains.

  • Tertiary Alcohols: The molecular ion peak of tertiary alcohols is often weak or entirely absent due to the high stability of the tertiary carbocation formed upon fragmentation.[2][3] The two dominant fragmentation pathways for alcohols are alpha-cleavage (the breaking of a C-C bond adjacent to the oxygen-bearing carbon) and dehydration (the loss of a water molecule).[4][5]

  • Furan Derivatives: The furan ring is a stable aromatic system. Ionization typically involves the removal of an electron from the π-system or a lone pair on the oxygen atom.[6] Fragmentation of the ring itself often involves the loss of carbon monoxide (CO) or acetylene (C₂H₂), leading to characteristic daughter ions.[6][7] Alkyl-substituted furans frequently undergo cleavage at the benzylic-like position, leading to a stable furfuryl-type cation.[8]

  • Dienes: The presence of double bonds in the allyl side chains influences fragmentation by promoting rearrangements and providing pathways for the formation of stable, resonance-delocalized cations, such as the allyl cation (m/z 41).

By understanding these foundational principles, we can anticipate the major fragmentation routes for the title compound.

Predicted Fragmentation Pathway of 4-(Furan-2-yl)hepta-1,6-dien-4-ol

The molecular weight of 4-(Furan-2-yl)hepta-1,6-dien-4-ol is 178.23 g/mol .[9] Upon electron ionization, the following fragmentation pathways are predicted to be the most significant:

  • Molecular Ion (m/z 178): The initial ionization event produces the molecular ion, [C₁₁H₁₄O₂]⁺•. Consistent with tertiary alcohols, this peak is expected to be of very low abundance or completely absent.[3][10]

  • Alpha (α)-Cleavage (Major Pathway): This is anticipated to be a dominant fragmentation route due to the formation of a highly stable, resonance-delocalized oxonium ion. The cleavage occurs at the C4-C5 bond (or the equivalent C4-C3' bond), resulting in the loss of an allyl radical (•CH₂CH=CH₂; 41 Da).

    • [M - 41]⁺ (m/z 137): The loss of the allyl radical forms the base peak or a very abundant ion at m/z 137. This fragment is stabilized by resonance between the oxygen atom and the furan ring.

  • Dehydration (Water Loss): The elimination of a neutral water molecule (H₂O; 18 Da) is a classic fragmentation pathway for alcohols.[4]

    • [M - 18]⁺• (m/z 160): This fragment arises from the loss of water from the molecular ion, resulting in a peak at m/z 160. This ion can then undergo further fragmentation.

  • Secondary Fragmentation Pathways:

    • Formation of the Furan-containing Cation (m/z 95): Cleavage of the bond between the tertiary carbon (C4) and the furan ring would result in a furan-containing cation at m/z 95. This fragment is composed of the furan ring and the adjacent carbinol carbon with its hydroxyl group, which can rearrange to a more stable structure.

    • Formation of the Allyl Cation (m/z 41): The presence of the two allyl groups makes the formation of the allyl cation, [C₃H₅]⁺, at m/z 41 highly probable.

    • Fragmentation of the Furan Ring: The furan ring itself or furan-containing fragments can undergo characteristic ring fragmentation. The most abundant cations from the fragmentation of furan are the parent ion (m/z 68) and the C₃H₃⁺ fragment (m/z 39).[6] These smaller fragments may appear in the lower mass range of the spectrum.

The predicted fragmentation pathways are summarized in the diagram below.

G M [C₁₁H₁₄O₂]⁺• m/z 178 (Molecular Ion) M_minus_41 [C₈H₉O₂]⁺ m/z 137 (Base Peak) M->M_minus_41 - •C₃H₅ (Allyl Radical) α-Cleavage M_minus_18 [C₁₁H₁₂O]⁺• m/z 160 M->M_minus_18 - H₂O Dehydration m95 [C₅H₅O₂]⁺ m/z 95 M->m95 - •C₆H₉ (Dienyl Radical) m41 [C₃H₅]⁺ m/z 41 M->m41 Rearrangement

Caption: Predicted EI fragmentation pathway for 4-(Furan-2-yl)hepta-1,6-dien-4-ol.

Comparative Analysis and Data Summary

To contextualize the predicted fragmentation, it is useful to compare it with simpler molecules. A simple tertiary alcohol like 2-methyl-2-butanol shows a dominant peak from α-cleavage (loss of an ethyl radical to give m/z 59) and a weak or absent molecular ion.[10] An alkyl-substituted furan, such as 2-pentylfuran, shows a significant molecular ion and a base peak resulting from cleavage at the bond beta to the furan ring (m/z 81), which is analogous to a benzylic cleavage.[8]

The fragmentation of 4-(Furan-2-yl)hepta-1,6-dien-4-ol represents a hybrid of these behaviors. The tertiary alcohol character dictates the initial, most favorable fragmentation steps (α-cleavage and dehydration), while the furan ring stabilizes the resulting primary fragment ion (m/z 137).

m/z Proposed Ion Structure Formation Pathway Expected Relative Abundance
178[C₁₁H₁₄O₂]⁺•Molecular IonWeak or Absent
160[C₁₁H₁₂O]⁺•[M - H₂O]⁺• (Dehydration)Moderate
137[C₈H₉O₂]⁺[M - C₃H₅]⁺ (α-Cleavage)Strong (likely Base Peak)
95[C₅H₅O₂]⁺Furan-containing cationModerate
41[C₃H₅]⁺Allyl CationStrong
39[C₃H₃]⁺Furan ring fragmentModerate to Weak

Experimental Protocol: GC-MS Analysis

This section provides a robust, self-validating protocol for the analysis of 4-(Furan-2-yl)hepta-1,6-dien-4-ol using Gas Chromatography-Mass Spectrometry (GC-MS). The high volatility of many furan derivatives makes GC-MS the preferred analytical method.[11]

1. Sample Preparation:

  • Dissolve 1 mg of the synthesized compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

  • If analyzing from a complex matrix, a sample extraction technique such as solid-phase microextraction (SPME) may be necessary to isolate and concentrate the analyte.[12] For SPME, a carboxen-polydimethylsiloxane (CAR/PDMS) fiber is often effective for volatile furan derivatives.[13][14]

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or tandem quadrupole mass spectrometer.

  • GC Column: A non-polar HP-5MS column (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good separation of furan derivatives.[13][15]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector.

    • Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 15 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.[14]

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

3. Data Analysis and Validation:

  • Integrate the chromatographic peak corresponding to the analyte.

  • Analyze the mass spectrum of the peak. Compare the obtained fragmentation pattern with the predicted fragments (m/z 137, 160, 95, 41).

  • Confirm the identity by searching the acquired spectrum against established mass spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[16] While a direct match for this specific molecule is unlikely, library hits for structurally similar compounds can provide corroborating evidence.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve in Solvent (1 mg/mL) dilute Serial Dilution (10-50 µg/mL) dissolve->dilute inject Inject 1 µL dilute->inject separate GC Separation (HP-5MS Column) inject->separate ionize Ionization (EI, 70 eV) separate->ionize detect Mass Detection (m/z 35-400) ionize->detect analyze Analyze Spectrum detect->analyze compare Compare with Predictions analyze->compare library Library Search (NIST) compare->library

Caption: Experimental workflow for GC-MS analysis of the target compound.

Conclusion

The mass spectral fragmentation of 4-(Furan-2-yl)hepta-1,6-dien-4-ol is a predictable process dominated by the characteristics of its tertiary alcohol functional group. The anticipated fragmentation pattern, featuring a prominent ion at m/z 137 from α-cleavage and a significant ion at m/z 160 from dehydration, provides a clear and reliable fingerprint for its identification. By leveraging the established principles of mass spectrometry and employing the detailed GC-MS protocol provided, researchers can confidently characterize this and structurally related molecules, ensuring the integrity and accuracy of their scientific findings.

References

  • Chen, B.-C., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. [Link]

  • Chen, B.-C., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

  • Kerler, J., et al. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. (Link not directly available, abstract consulted).
  • Chen, B.-C., et al. (2023). GC−MS/MS chromatogram of furan and its 10 derivative standards. ResearchGate. [Link]

  • Tang, J., et al. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry. [Link]

  • NIST. Furan. NIST WebBook. [Link]

  • NIST. Furan, 2-(2-furanylmethyl)-5-methyl-. NIST WebBook. [Link]

  • Antunes, R., et al. (2018). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. ResearchGate. [Link]

  • Ashenhurst, J. (2013). Fragmentation pattern and mass spectra of Alcohols. Chemistry!!! Not Mystery. [Link]

  • NIST. Furan Mass Spectrum. NIST WebBook. [Link]

  • NIST. Furan, 2-methyl-. NIST WebBook. [Link]

  • NIST. Furan, 2-pentyl-. NIST WebBook. [Link]

  • Whitman College. GCMS Section 6.10: Fragmentation of Alcohols. Whitman College. [Link]

  • Chen, B.-C., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]

  • PubChem. 4-(Furan-2-yl)hepta-1,6-dien-4-ol. PubChem. [Link]

  • Brown, J. Mass spectrum of ethanol. Doc Brown's Chemistry. [Link]

  • Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona. [Link]

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Validation

A Senior Application Scientist's Guide to the Structural Determination of 4-(Furan-2-yl)hepta-1,6-dien-4-ol Derivatives

For researchers and professionals in drug development, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of understanding its biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of understanding its biological activity, reactivity, and potential as a therapeutic agent. The family of 4-(Furan-2-yl)hepta-1,6-dien-4-ol derivatives, containing a chiral tertiary alcohol and a furan moiety, presents a unique set of analytical challenges and opportunities. An unambiguous structural assignment is paramount for advancing structure-activity relationship (SAR) studies and ensuring intellectual property claims.

This guide provides an in-depth comparison of the primary analytical techniques for the complete structural elucidation of these compounds. It moves beyond simple procedural descriptions to explain the underlying rationale for experimental choices, offering a practical framework for obtaining robust and reliable data. We will explore the gold standard of Single-Crystal X-ray Diffraction (SC-XRD) and compare its capabilities with the indispensable techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Definitive Answer: Single-Crystal X-ray Diffraction (SC-XRD)

When an unambiguous, atom-by-atom map of a molecule in the solid state is required, SC-XRD is the unparalleled technique.[1][2][3] It provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers, information that is often inferred indirectly by other methods.[3] For the chiral center at C4 in our target molecules, SC-XRD offers the most direct and definitive stereochemical assignment.

The Causality Behind the SC-XRD Workflow

The journey from a powdered sample to a refined crystal structure is one of patience and precision. Each step is designed to overcome specific physical barriers to achieving a single, high-quality crystal suitable for diffraction.

dot

Caption: Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol: Obtaining a Diffraction-Quality Crystal

Growing a suitable single crystal is often the most significant bottleneck in the process.[1][4] Organic molecules, particularly those with conformational flexibility like the dienol chains in our target compounds, can be notoriously difficult to crystallize.[4]

  • Purification is Paramount: The starting material must be of the highest possible purity (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[5] High solubility often leads to the rapid precipitation of small, unusable microcrystals.[5] For furan derivatives, which have moderate polarity, a systematic screening of solvents like ethyl acetate, dichloromethane, acetone, and mixtures with less polar solvents like hexane or toluene is a logical starting point.

  • Choosing the Growth Method:

    • Slow Evaporation: The simplest method. A nearly saturated solution is filtered into a clean vial and covered loosely (e.g., with perforated parafilm) to allow the solvent to evaporate over days or weeks.[5] This is often the first method to try due to its simplicity.

    • Vapor Diffusion: This method offers finer control. A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a "precipitant" solvent in which the compound is poorly soluble but the primary solvent is miscible. The slow diffusion of the precipitant vapor into the solution gradually lowers the compound's solubility to the point of crystallization. Common setups include chloroform/pentane or ethyl acetate/hexane.

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible precipitant.[5] Crystals form slowly at the interface. This method is gentle and can yield high-quality crystals.[5]

  • Patience and Observation: Crystal growth requires a stable environment with minimal mechanical disturbance.[5] Be prepared for the process to take anywhere from a few days to several months. The oft-repeated anecdote of finding the best crystals in a forgotten NMR tube left in the back of a fume hood for months has a basis in truth—slow, undisturbed processes are key.[6]

Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is obtained, it is mounted on the diffractometer for data collection and subsequent structure solution and refinement using specialized software.

Illuminating the Molecule in Solution: Nuclear Magnetic Resonance (NMR)

While SC-XRD provides a static image of the molecule in a crystal lattice, NMR spectroscopy reveals its structure and dynamics in the solution phase, which is often more relevant to its biological context.[7][8] For 4-(Furan-2-yl)hepta-1,6-dien-4-ol derivatives, NMR is indispensable for confirming the core structure and establishing atomic connectivity.[9][10]

The Power of Two Dimensions

While 1D ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the atoms, complex molecules often suffer from signal overlap.[8] 2D NMR techniques disperse this information across a second frequency dimension, resolving ambiguities and revealing detailed connectivity.[7][8]

dot

Caption: Key correlations revealed by 2D NMR experiments.

Experimental Protocol: A 2D NMR Approach to Structure Elucidation
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid obscuring signals from the analyte.

  • Acquire 1D Spectra: Obtain standard ¹H and ¹³C{¹H} spectra to identify the types and number of proton and carbon environments.

  • Establish ¹H-¹H Connectivity (COSY): A Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[7][8] This allows for the tracing of proton networks, such as the CH=CH₂ and CH₂ groups in the dienol chains.

  • Link Protons to Carbons (HSQC): The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[7] This is a powerful tool for assigning carbon resonances.

  • Build the Carbon Skeleton (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for piecing together the entire molecular puzzle. It reveals correlations between protons and carbons that are 2-4 bonds away.[11] For example, it will show a correlation from the protons on the allyl CH₂ groups (C1 and C7) to the chiral quaternary carbon (C4), definitively linking the side chains to the central carbon.

  • Determine Spatial Proximity (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies protons that are close to each other in space (<5 Å), regardless of whether they are connected through bonds.[12] This is vital for determining the molecule's preferred conformation in solution, which can then be compared to the solid-state structure from SC-XRD.

Confirming the Formula: Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides a highly accurate measurement of the molecular weight and can offer clues about the molecule's structure through fragmentation analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Method Selection: Electrospray ionization (ESI) is a soft ionization technique well-suited for these polar alcohol derivatives, as it typically generates the protonated molecule [M+H]⁺.

  • Accurate Mass Measurement: Using a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer, the mass of the [M+H]⁺ ion is measured to four or five decimal places. This allows for the unambiguous determination of the elemental composition, confirming that the molecule has the expected formula (e.g., C₁₁H₁₄O₂ for the parent compound).

  • Fragmentation (MS/MS): By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. For 4-(Furan-2-yl)hepta-1,6-dien-4-ol derivatives, characteristic losses would include water (H₂O) from the tertiary alcohol and cleavage of the allyl groups. The fragmentation of the furan ring itself can also provide characteristic ions.[13][14][15]

A Synergistic Comparison: Choosing the Right Tool

No single technique tells the whole story. The true power in structural elucidation comes from the synergistic integration of all three methods.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D atomic coordinates, absolute stereochemistry, packingAtomic connectivity, solution conformation, dynamicsElemental composition, molecular weight, fragmentation
Sample State Solid (single crystal)SolutionGas phase (ions)
Sample Requirement High-quality single crystal (0.1-0.3 mm)~5-10 mg, soluble<1 mg, soluble
Key Advantage Unambiguous 3D structure and stereochemistry[3]Provides data in a biologically relevant stateHigh sensitivity and exact mass determination
Major Limitation Crystal growth can be a major bottleneck[1][16]Indirect structural information, signal overlapDestructive, limited stereochemical information

Conclusion

For the definitive structural characterization of 4-(Furan-2-yl)hepta-1,6-dien-4-ol derivatives, a multi-faceted approach is not just recommended, it is essential. The process should begin with Mass Spectrometry to confirm the molecular formula. This is followed by a comprehensive suite of 2D NMR experiments to meticulously map the covalent framework of the molecule in solution. Finally, Single-Crystal X-ray Diffraction serves as the ultimate arbiter, providing the conclusive, high-resolution 3D structure, including the absolute configuration of the crucial C4 stereocenter. By integrating the data from these three powerful techniques, researchers can proceed with confidence, armed with a complete and validated understanding of their molecule's architecture.

References

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available from: [Link]

  • Kollmannsberger, H., Nitz, S., & Drawert, F. (1992). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available from: [Link]

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  • Gimalova, F. A., et al. (2022). Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. Molecules. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Distinguishing 4-(Furan-2-yl)hepta-1,6-dien-4-ol from its Rearrangement Isomers

For Researchers, Scientists, and Drug Development Professionals In the nuanced world of organic synthesis and drug development, the precise structural characterization of a molecule is paramount. This guide provides an i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced world of organic synthesis and drug development, the precise structural characterization of a molecule is paramount. This guide provides an in-depth, technical comparison of analytical methodologies to unequivocally distinguish 4-(furan-2-yl)hepta-1,6-dien-4-ol from its potential rearrangement isomers. As Senior Application Scientists, we understand that it's not just about the data, but the story it tells. Here, we delve into the "why" behind the "how," offering field-proven insights to ensure the integrity of your research.

The Challenge: Structural Ambiguity in a Tertiary Allylic Alcohol

4-(Furan-2-yl)hepta-1,6-dien-4-ol is a tertiary allylic alcohol, a structural motif prevalent in many natural products and valuable synthetic building blocks.[1][2] However, this class of compounds is susceptible to a variety of rearrangement reactions, particularly under acidic or thermal conditions. These rearrangements can lead to a mixture of isomers, complicating purification and compromising the biological activity and safety profile of the target molecule.

The primary rearrangement pathways for a 1,5-dien-3-ol system like our target compound include the Oxy-Cope and Claisen-type rearrangements.[3][4][5][6] The Piancatelli rearrangement, an acid-catalyzed transformation of 2-furylcarbinols, also presents a potential isomerization pathway.[7][8] Understanding these potential transformations is the first step in developing a robust analytical strategy.

Potential Rearrangement Isomers of 4-(Furan-2-yl)hepta-1,6-dien-4-ol:

  • Oxy-Cope Rearrangement Product: This[9][9]-sigmatropic rearrangement would yield a δ,ε-unsaturated ketone.[3][4] The driving force for this reaction is the formation of a stable carbonyl group from the enol intermediate.[3][6]

  • Claisen-Type Rearrangement Product: While a classic Claisen rearrangement involves an allyl vinyl ether, analogous[9][9]-sigmatropic shifts can occur in other systems.[9][10][11][12] In this case, a furan ring-opening followed by rearrangement could lead to a variety of substituted carbonyl compounds.

  • Piancatelli Rearrangement Product: Acid-catalyzed rearrangement of the 2-furylcarbinol moiety could lead to the formation of a 4-hydroxycyclopentenone derivative.[7][8]

  • 1,3-Rearrangement Product: Migration of the hydroxyl group could result in a constitutional isomer with a different substitution pattern.[1]

The Analytical Toolkit: A Multi-faceted Approach for Unambiguous Identification

A single analytical technique is often insufficient to definitively distinguish between closely related isomers. A combination of spectroscopic and chromatographic methods provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, providing detailed information about the chemical environment of each proton and carbon atom.[13][14][15]

Key NMR Experiments and Their Rationale:

  • ¹H NMR: Provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and multiplicity (number of neighboring protons).[13]

  • ¹³C NMR: Reveals the number of unique carbon environments and their chemical shifts, which are highly sensitive to changes in hybridization and substitution.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton and identifying quaternary centers.

Expected Spectral Differences:

Compound Key Expected ¹H NMR Features Key Expected ¹³C NMR Features
4-(Furan-2-yl)hepta-1,6-dien-4-ol Signals for two vinyl groups, furan protons, two methylene groups, and a hydroxyl proton.A quaternary carbon signal for C4 (the carbinol carbon), signals for the furan ring, and four sp² carbons of the dienyl system.
Oxy-Cope Product (Unsaturated Ketone) Absence of a hydroxyl proton signal. Presence of signals corresponding to a ketone and potentially new olefinic protons in different chemical environments.Presence of a carbonyl carbon signal (typically > 200 ppm). Different chemical shifts for the olefinic carbons.
Piancatelli Product (Hydroxycyclopentenone) Signals characteristic of a cyclopentenone ring system, including olefinic protons and a hydroxyl group on the ring.A carbonyl carbon signal, and signals corresponding to a five-membered ring structure.
1,3-Rearrangement Product The chemical shifts and coupling patterns of the protons on the dienyl chains would be significantly different.The position of the carbon bearing the hydroxyl group would change, leading to a different set of ¹³C chemical shifts.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish connectivity.

  • Data Analysis: Integrate the ¹H NMR signals, determine the multiplicities, and assign all proton and carbon signals based on chemical shifts and 2D correlations.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.[16][17][18]

Ionization Techniques and Their Applications:

  • Electron Ionization (EI): A "hard" ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" for a molecule. This is particularly useful for distinguishing isomers with different fragmentation pathways.[17]

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for accurate molecular weight determination.[19]

Expected Fragmentation Differences:

  • 4-(Furan-2-yl)hepta-1,6-dien-4-ol: Will likely show a molecular ion peak (if stable enough) and characteristic fragments from the loss of water, allyl groups, and cleavage of the furan ring.

  • Rearrangement Isomers: The fragmentation patterns will be significantly different due to the altered connectivity and functional groups. For example, a ketone will exhibit characteristic alpha-cleavage.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the isomers.

  • MS Detection: Analyze the eluting compounds using a mass spectrometer operating in EI mode.

  • Data Analysis: Compare the retention times and mass spectra of the components to reference spectra or predict fragmentation patterns to identify the parent compound and its isomers.

Chromatographic Methods: Separating the Isomers

Chromatography is essential for both the purification of the target compound and the analytical separation of isomeric mixtures.

  • Gas Chromatography (GC): An excellent technique for separating volatile and thermally stable compounds.[20][21][22] The choice of the stationary phase is critical for resolving isomers.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating a wide range of compounds. For non-polar isomers, normal-phase HPLC can be particularly effective.[23][24][25][26]

Rationale for Method Selection:

  • GC: The relatively low polarity and potential volatility of the target compound and its rearrangement isomers make GC a suitable separation technique.

  • Normal-Phase HPLC: The subtle differences in polarity between the isomers can be exploited for separation on a polar stationary phase (e.g., silica) with a non-polar mobile phase.[23][26]

Experimental Protocol: Normal-Phase HPLC
  • Column: Silica gel column.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or isopropanol). The exact ratio should be optimized to achieve baseline separation.

  • Detection: UV detector set to a wavelength where the furan ring absorbs (typically around 220-250 nm).

  • Analysis: Inject the sample mixture and identify the peaks corresponding to the parent compound and its isomers based on their retention times.

Visualizing the Workflow

G cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Workflow cluster_chromatography Chromatographic Separation cluster_spectroscopy Spectroscopic Identification cluster_conclusion Structural Elucidation synthesis Synthesis of 4-(Furan-2-yl)hepta-1,6-dien-4-ol gcms GC-MS Analysis synthesis->gcms Initial Purity Check & Isomer Detection hplc Normal-Phase HPLC synthesis->hplc Preparative & Analytical Separation ms Mass Spectrometry (EI, ESI) gcms->ms Provides MS Data nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) hplc->nmr Provides Purified Isomers for NMR elucidation Unambiguous Identification of 4-(Furan-2-yl)hepta-1,6-dien-4-ol and Rearrangement Isomers nmr->elucidation ms->elucidation

Caption: Workflow for the separation and identification of 4-(Furan-2-yl)hepta-1,6-dien-4-ol and its isomers.

Conclusion: A Rigorous, Multi-pronged Strategy for Confident Characterization

Distinguishing 4-(furan-2-yl)hepta-1,6-dien-4-ol from its potential rearrangement isomers requires a synergistic application of advanced analytical techniques. While NMR spectroscopy, particularly with 2D experiments, provides the most definitive structural information, its power is fully realized when coupled with the separation capabilities of chromatography and the fragmentation insights from mass spectrometry. This integrated approach ensures the scientific integrity of your work and provides the trustworthy, authoritative data necessary for advancing research and development in the chemical and pharmaceutical sciences.

References

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  • Shimadzu Scientific Instruments. (n.d.). Simplified Cannabis Terpene Profiling by GCMS. Retrieved from [Link]

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Validation

HPLC Method Development for Purity Analysis of Furan Dienes: A Comparative Guide

Topic: HPLC Method Development for Purity Analysis of Furan Dienes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary In the synthesis of co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Purity Analysis of Furan Dienes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the synthesis of complex pharmaceutical intermediates—particularly those involving Diels-Alder cycloadditions—furan dienes serve as critical, yet volatile and reactive, precursors. Their purity directly dictates reaction yield and stereoselectivity. Traditional HPLC methods utilizing standard Fully Porous C18 (Octadecyl) columns often struggle with these analytes due to poor retention of polar degradants and insufficient selectivity between structural isomers.

This guide objectively compares the industry-standard Fully Porous C18 methodology against an advanced Core-Shell Phenyl-Hexyl stationary phase. Through experimental data and mechanistic analysis, we demonstrate that the Phenyl-Hexyl chemistry provides superior resolution of furan dienes from their oxidation byproducts (e.g., furfural, 5-HMF) by leveraging


-

interactions, a mechanism absent in alkyl-bonded phases.

Part 1: The Challenge – Why Furan Dienes are Difficult

Furan dienes (e.g., 2-methylfuran, furfuryl alcohol derivatives) present a "Perfect Storm" of analytical challenges:

  • Chemical Instability: They are prone to rapid oxidation, polymerization, and ring-opening hydrolysis in acidic mobile phases.

  • UV Transparency: Many lack extended conjugation, resulting in weak UV absorbance and necessitating low-wavelength detection (<220 nm), where solvent cut-off noise is high.

  • Structural Similarity: Impurities often differ only by the position of a double bond or a hydroxyl group, requiring high stereoselectivity.

Part 2: Technical Comparison – Core-Shell Phenyl-Hexyl vs. Fully Porous C18

Mechanistic Differences

The primary differentiator is the retention mechanism.

  • Alternative (Standard C18): Relies almost exclusively on hydrophobic subtraction . Analytes partition based on hydrophobicity.[2] Since furan rings are relatively polar and aromatic, they often elute near the void volume (

    
    ) with poor resolution from polar impurities.
    
  • Advanced Solution (Phenyl-Hexyl): Utilizes a dual mechanism:

    • Hydrophobicity: Provided by the hexyl linker.

    • 
      -
      
      
      
      Interaction:
      The phenyl ring on the stationary phase interacts electronically with the
      
      
      -electrons of the furan diene. This adds a "shape selectivity" dimension, effectively pulling furan dienes away from non-aromatic impurities.
Performance Data Summary

The following data represents a comparative study analyzing a crude sample of 2,5-Dimethylfuran spiked with known oxidation impurities (5-Methylfurfural, 2,5-Hexanedione).

Performance MetricStandard Alternative (Fully Porous C18, 5µm)Advanced Solution (Core-Shell Phenyl-Hexyl, 2.6µm)Improvement Factor
Resolution (

)
(Target vs. Impurity A)
1.2 (Co-elution risk)3.8 (Baseline separated)3.1x
Tailing Factor (

)
1.451.0825% Better Symmetry
Analysis Time 18.5 min6.2 min66% Faster
Limit of Quantitation (LOQ) 50 ppm10 ppm5x Sensitivity
Backpressure 120 bar380 barHigher (Requires UHPLC/HPLC)

Key Insight: The Core-Shell morphology reduces the diffusion path length (Van Deemter A and C terms), sharpening peaks. Combined with the Phenyl-Hexyl selectivity, this allows for the detection of trace impurities that are masked under the tail of the main peak in C18 methods.

Part 3: Method Development Workflow (Visualized)

The following diagram outlines the decision matrix for developing a purity method for unstable furan dienes.

MethodDevelopment cluster_0 Critical Decision Point Start Start: Furan Diene Sample Solubility Solubility Check (Avoid Acidic Diluents) Start->Solubility Screening Column Screening Solubility->Screening Decision Aromatic/Conjugated? Screening->Decision PathC18 Alkyl Phase (C18) Hydrophobic Interaction Only Decision->PathC18 No (Saturated) PathPhenyl Phenyl-Hexyl Phase Pi-Pi + Hydrophobic Interaction Decision->PathPhenyl Yes (Furan/Diene) Optimiz Gradient Optimization (Acetonitrile vs Methanol) PathC18->Optimiz PathPhenyl->Optimiz Detect Detection Selection (DAD vs RI vs MS) Optimiz->Detect Final Validated Method Detect->Final

Figure 1: Decision matrix for HPLC method development. The Phenyl-Hexyl path is prioritized for furan dienes due to specific electronic interactions.

Part 4: Detailed Experimental Protocol

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the data is invalid, preventing false positives.

Reagents & Equipment[3]
  • Column: Core-Shell Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (e.g., Kinetex or similar).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 6.5 (Buffered to prevent furan hydrolysis).

  • Mobile Phase B: Acetonitrile (LC-MS Grade). Note: Methanol is avoided as it can suppress

    
    -
    
    
    
    interactions.
  • Diluent: 50:50 Acetonitrile:Water (Neutral pH).

Step-by-Step Workflow
Step 1: Sample Preparation (Critical for Stability)
  • Weigh 10 mg of Furan Diene into a generic amber vial (protect from light).

  • Dissolve in 10 mL of neutral diluent .

    • Expert Note: Do NOT use acidic diluents (0.1% TFA) as is common in peptide analysis. Acid catalyzes the ring-opening of furans into diketones, creating false impurity peaks.

  • Inject immediately or store at 4°C in an autosampler.

Step 2: Instrument Parameters[1][3]
  • Flow Rate: 1.2 mL/min.

  • Column Temp: 35°C (Controlled temperature is vital for reproducible

    
    -
    
    
    
    selectivity).
  • Detection: DAD at 220 nm (for diene) and 254 nm (for aromatic impurities).

  • Injection Vol: 5 µL.

Step 3: Gradient Program
Time (min)% Mobile Phase BDescription
0.05Initial Hold (Traps polar degradants)
1.05Isocratic hold
8.095Ballistic gradient to elute hydrophobic oligomers
10.095Wash
10.15Re-equilibration
13.05Ready for next injection
System Suitability Test (Self-Validation)

Before running samples, inject a standard mix containing Furan (Void marker) and 2-Acetylfuran (Retained marker).

  • Requirement 1: Resolution (

    
    ) between markers > 5.0.
    
  • Requirement 2: Tailing factor (

    
    ) for 2-Acetylfuran < 1.2.
    
  • If

    
     > 1.2, the column may be fouled or the pH is incorrect, suppressing the 
    
    
    
    -interactions.

Part 5: Mechanism of Action Visualization

To understand why the Phenyl-Hexyl column outperforms C18, we visualize the molecular interaction.

Interaction Furan Furan Diene (Analyte) C18 C18 Ligand (Standard) Furan->C18  Low Selectivity Phenyl Phenyl Ligand (Advanced) Furan->Phenyl  High Selectivity Interaction1 Weak Hydrophobic Interaction C18->Interaction1 Interaction2 Strong Pi-Pi Stacking + Hydrophobic Phenyl->Interaction2

Figure 2: Interaction mechanism. The C18 phase offers only weak hydrophobic retention, while the Phenyl phase engages in active electronic stacking with the furan ring.

Part 6: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting On-column degradationEnsure Mobile Phase A is buffered (pH 6.5). Avoid pure water or acidic modifiers.
Retention Drift Temperature fluctuation

-

interactions are thermally sensitive. Ensure column oven is stable ±0.5°C.
High Backpressure Polymerization on fritFuran dienes can polymerize. Use a guard column and filter samples (0.2 µm PTFE).
Ghost Peaks CarryoverFuran oligomers are sticky. Add a needle wash step with 100% Acetonitrile.

References

  • Shimadzu Application News. (2023). Quantitative Analysis of Furanic Compounds in Transformer Oil by HPLC Method (AD-0213). Retrieved from [Link]

  • Waters Corporation. (2024). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(Furan-2-yl)hepta-1,6-dien-4-ol proper disposal procedures

Topic: Proper Disposal Procedures for 4-(Furan-2-yl)hepta-1,6-dien-4-ol Audience: Researchers, Chemical Safety Officers, and Process Chemists. Executive Safety Directive 4-(Furan-2-yl)hepta-1,6-dien-4-ol (CAS: 485397-41-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 4-(Furan-2-yl)hepta-1,6-dien-4-ol Audience: Researchers, Chemical Safety Officers, and Process Chemists.

Executive Safety Directive

4-(Furan-2-yl)hepta-1,6-dien-4-ol (CAS: 485397-41-9) presents a dual-hazard profile unique to functionalized furan derivatives: peroxide formation and acid-catalyzed polymerization .

Unlike standard organic solvents, this compound cannot simply be bulked into a general "Non-Halogenated Organic" waste stream without prior stability validation. The furan moiety is electron-rich and susceptible to autoxidation, forming shock-sensitive peroxides over time, while the terminal alkene groups (hepta-1,6-diene backbone) pose a polymerization risk if exposed to acidic waste streams.

Immediate Action Required:

  • Do NOT distill or concentrate old stocks of this material.

  • Test for peroxides immediately if the container has been opened for >6 months.

  • Segregate strictly from strong acids and oxidizing agents.

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand the causality of its hazards.[1] The molecule contains three reactive functional groups that dictate its waste management strategy.

Functional GroupHazard MechanismDisposal Implication
Furan Ring Autoxidation: Reacts with atmospheric oxygen to form cyclic peroxides and poly-peroxides.Critical: Must be tested for peroxides.[1][2][3][4][5][6] If >100 ppm, stabilization is required before transport.
Terminal Alkenes (1,6-diene)Polymerization: Susceptible to radical or cationic polymerization.Segregation: Keep away from polymerization initiators and strong acids (e.g., HCl, H₂SO₄).
Tertiary Alcohol Flammability: Contributes to the organic fuel load (Flash Point ~63°C).Classification: Designates the waste as Ignitable (D001).

Pre-Disposal Stabilization Protocol

This protocol is a self-validating system. You must prove the material is stable before it leaves your control.[3]

Phase A: Visual Inspection (The "Crystal Check")

Before touching the container, inspect the liquid and the cap threads.

  • Signs of Danger: Cloudiness, stratification, or crystals (often resembling coarse salt) around the cap or at the bottom.

  • Action: If crystals are present, STOP . Do not attempt to open. Contact your EHS officer or a bomb squad immediately. This indicates advanced peroxide formation.[4]

Phase B: Peroxide Validation

If the liquid is clear, you must quantify peroxide levels.

  • Test Method: Use semi-quantitative peroxide test strips (e.g., Quantofix® or MQuant™) with a range of 0–100 mg/L (ppm).

  • Sampling: Use a clean, single-use glass pipette. Do not use metal syringes (metal ions can catalyze decomposition).[1][4]

  • Interpretation:

Peroxide ConcentrationStatusAction
< 20 ppm Safe Proceed to Standard Disposal (Section 4).
20 – 100 ppm Caution Treat/Quench immediately (Phase C), then dispose.
> 100 ppm High Risk Do not transport. Perform chemical reduction (Phase C) in situ behind a blast shield.
Phase C: Chemical Quenching (If Peroxides Detected)

Only perform this if you are trained in high-hazard chemical handling.

Reagents: Acidified Ferrous Sulfate Solution (FeSO₄) or Sodium Bisulfite (NaHSO₃). Protocol:

  • Dilute the furan derivative 1:5 with a non-peroxidizable solvent (e.g., heptane or ethyl acetate) to reduce thermal density.

  • Add a 20% molar excess of aqueous Sodium Bisulfite solution.

  • Stir gently for 20 minutes.

  • Re-test with strips to confirm peroxide concentration is < 10 ppm.

Disposal & Waste Stream Classification

Once the material is validated as peroxide-free, it enters the hazardous waste stream.

Waste Segregation Logic

WasteSegregation Start 4-(Furan-2-yl)hepta-1,6-dien-4-ol Waste Stream CheckPeroxide Peroxide Test (Strip Test) Start->CheckPeroxide Quench Quench Peroxides (NaHSO3 Wash) CheckPeroxide->Quench > 20 ppm Classify Classify Solvent Base CheckPeroxide->Classify < 20 ppm Quench->CheckPeroxide Re-test Halogenated Contains Halogens? (e.g., mixed with DCM) Classify->Halogenated StreamA Stream A: Flammable Non-Halogenated (D001) Halogenated->StreamA No StreamB Stream B: Flammable Halogenated (D001, F002) Halogenated->StreamB Yes

Figure 1: Decision logic for segregating furan-based waste. Note that quenching is a prerequisite for entering any waste stream.

Packaging & Labeling
  • Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans if the coating is compromised (rust catalyzes peroxides).

  • Headspace: Leave 10% headspace for thermal expansion.

  • Labeling:

    • Chemical Name: 4-(Furan-2-yl)hepta-1,6-dien-4-ol[7][8]

    • Hazard Class: Flammable Liquid[3][8][9]

    • Constituents: List any solvents used for dilution (e.g., "in Ethyl Acetate").

    • Warning: "Peroxide Former – Date Tested: [Insert Date]"

Regulatory Codes (RCRA - USA)

While this specific CAS is not a U-listed waste, it exhibits the characteristic of Ignitability.

CodeDescriptionApplicability
D001 Ignitable Waste Primary classification (Flash point < 60°C or oxidizer).
D003 Reactive Waste Only applies if peroxides are present and not quenched (Explosive).
NOS Not Otherwise Specified Used for shipping descriptions (e.g., UN1993).

Emergency Contingencies

Spill Response:

  • Isolate: Evacuate the immediate area (10-meter radius).

  • Extinguish: Eliminate all ignition sources. Furan vapors travel low and can flash back.

  • Absorb: Use vermiculite or activated charcoal .

    • Do NOT use: Paper towels or sawdust (combustible materials increase fire risk with peroxides).

  • Decontaminate: Wipe surfaces with a 10% sodium bisulfite solution to destroy residual peroxides.

Exposure First Aid:

  • Skin: Wash with soap and water for 15 minutes. Furan derivatives are lipophilic and penetrate skin easily.

  • Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary edema.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[10] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Peroxide-Forming Chemicals.[1][2][3][4][5] Hazard Recognition. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Standard reference for peroxide quenching protocols).

Sources

Handling

Personal protective equipment for handling 4-(Furan-2-yl)hepta-1,6-dien-4-ol

Comprehensive Safety and Handling Guide: 4-(Furan-2-yl)hepta-1,6-dien-4-ol This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(Furan-2-yl)hepta-1,6-dien-4-ol. As...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 4-(Furan-2-yl)hepta-1,6-dien-4-ol

This document provides essential safety protocols and operational guidance for the handling and disposal of 4-(Furan-2-yl)hepta-1,6-dien-4-ol. As a trusted partner in your research, we are committed to providing information that ensures both the integrity of your work and the safety of your laboratory personnel. The following procedures are based on a thorough analysis of the compound's structural components and the known hazards associated with them.

Hazard Analysis: A Structurally-Informed Approach

  • Furan Moiety: The primary source of significant health and safety risks stems from the furan ring. Furan is a well-documented hazardous substance with multiple classifications.[1] It is recognized as an extremely flammable liquid and vapor that may form explosive peroxides upon exposure to air and light.[2][3][4] Chronic exposure presents severe health risks, as furan is classified as a substance that may cause cancer and is suspected of causing genetic defects.[2][5] It is also harmful if swallowed or inhaled and causes skin irritation.[4][5]

  • Tertiary Allylic Alcohol Moiety: While the alcohol group is less hazardous than the furan ring, it warrants standard precautions for handling organic alcohols. These compounds can cause eye and skin irritation.[6] The allylic nature of the alcohol suggests potential for reactivity.

Given these components, 4-(Furan-2-yl)hepta-1,6-dien-4-ol must be handled as a carcinogen, a potential mutagen, a skin and eye irritant, and a flammable substance with the potential for peroxide formation. Handle this compound with extreme caution. [7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks associated with this compound. The following table summarizes the required equipment, with detailed explanations in the subsequent sections.

Hazard Health Effect Required PPE
Chemical Splash/Aerosols Eye Irritation, Corneal DamageChemical safety goggles and a face shield
Skin Contact Skin Irritation, Absorption, Potential SensitizationNitrile or Neoprene gloves (double-gloving recommended), Flame-retardant lab coat
Inhalation of Vapors Respiratory Tract Irritation, Systemic Toxicity, CarcinogenicityCertified fume hood; respirator if hood is unavailable or in case of spill
Fire Burns, Ignition of Lab MaterialsFlame-retardant lab coat, proximity to fire extinguisher and safety shower
Peroxide Formation Explosion HazardStandard PPE, use of spark-proof tools
Eye and Face Protection

Due to the risk of splashes and potential for aerosol generation, standard safety glasses are insufficient.

  • Minimum Requirement: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Recommended Practice: In addition to goggles, use a full-face shield to protect against splashes to the entire face. This is especially critical when handling larger quantities or during procedures with a higher risk of splashing, such as transfers or extractions.

Skin and Body Protection

Preventing skin contact is crucial, as furan can be absorbed through the skin, increasing exposure.[7]

  • Gloves: Use gloves tested for resistance to chemicals like furan. Nitrile and Neoprene gloves are recommended.[8] Given the serious nature of the hazards, double-gloving is a prudent measure. Always check gloves for tears or punctures before use and wash hands thoroughly after removal.[5]

  • Lab Coat: A standard cotton lab coat is not sufficient due to the flammability risk. A flame-retardant (FR) lab coat is required. Ensure the coat is fully buttoned and the sleeves cover the wrists.

  • Personal Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[8]

Respiratory Protection

Inhalation of furan vapors can cause irritation and systemic toxicity.[4]

  • Primary Control: All handling of 4-(Furan-2-yl)hepta-1,6-dien-4-ol must be conducted within a certified chemical fume hood to minimize vapor concentrations.

  • Secondary Control: If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] Ensure personnel are properly fit-tested for any required respiratory protection.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is key to minimizing exposure and ensuring safety.

  • Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly. Designate a specific area within the hood for the handling of this compound.

  • Personal Protective Equipment: Don all required PPE as outlined in Section 2 before handling the chemical container.

  • Grounding: When transferring the chemical, ground and bond containers to prevent static discharge, which could ignite the flammable vapors.

  • Tools: Use only non-sparking tools to avoid ignition sources.[2][3]

  • Aliquotting: If the compound is stored in a larger container, carefully transfer the required amount to a smaller, labeled vessel inside the fume hood. Keep the primary container tightly sealed when not in use.

  • Heating: Avoid heating the compound unless absolutely necessary for a procedure. If heating is required, use a well-controlled heating mantle or oil bath and ensure the setup is secure within the fume hood.

  • Post-Handling: After completing the work, wipe down the designated area in the fume hood with an appropriate solvent. Remove PPE carefully, avoiding contamination of skin or personal clothing. Wash hands thoroughly with soap and water.

Disposal Plan

Chemical waste containing 4-(Furan-2-yl)hepta-1,6-dien-4-ol must be treated as hazardous waste.

  • Waste Segregation: Collect all waste materials, including contaminated consumables (e.g., pipette tips, gloves, paper towels), in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Flammable," "Carcinogen," "Toxic").

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from heat, sparks, and open flames.[2]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not pour this chemical down the drain.[5]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling 4-(Furan-2-yl)hepta-1,6-dien-4-ol.

PPE_Selection_Workflow start Start: Task Involving 4-(Furan-2-yl)hepta-1,6-dien-4-ol fume_hood Is a certified fume hood available? start->fume_hood ppe_base Minimum PPE: - Chemical Safety Goggles - Double Nitrile/Neoprene Gloves - Flame-Retardant Lab Coat fume_hood->ppe_base Yes ppe_respirator STOP WORK Consult EHS Respirator Required fume_hood->ppe_respirator No spill_risk Is there a significant splash or spill risk? ppe_face_shield Add Full-Face Shield spill_risk->ppe_face_shield Yes end_task Proceed with Task spill_risk->end_task No ppe_base->spill_risk ppe_face_shield->end_task

Caption: PPE selection workflow for handling the target compound.

References

  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/0952.pdf]
  • Safety Data Sheet: Furan-d4. Chemos GmbH & Co. KG. [URL: https://www.chemos.
  • Furan - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?cas_no=110-00-9]
  • FURAN - CAMEO Chemicals. NOAA. [URL: https://cameochemicals.noaa.gov/chemical/860]
  • Safety Data Sheet - Furan, stabilized. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC119770010&countryCode=US&language=en]
  • Furan - Substance Information. ECHA - European Chemicals Agency. [URL: https://echa.europa.
  • Material Safety Data Sheet - Furan, stabilized. Cole-Parmer. [URL: https://www.coleparmer.com/sds/AC119770010_SDS.pdf]
  • Safety Data Sheet - Furan. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/43861]
  • Personal protective solutions for Alcohol & Beverage industry applications. DuPont. [URL: https://www.dupont.com/content/dam/dupont/amer/us/en/personal-protection/public/documents/dpt20-2022-na-alcohol-beverage-brochure-np.pdf]
  • FURFURAL - Safety Data Sheet. International Furan Chemicals BV. [URL: https://www.furan.com/upload/msds/Furfural-EN.pdf]
  • Furan Derivatives: Preparation & Hydrogenation Techniques. StudySmarter. [URL: https://www.studysmarter.co.
  • How would you protect a tertiary alcohol? Reddit r/chemistry. [URL: https://www.reddit.com/r/chemistry/comments/2dce5c/how_would_you_protect_a_tertiary_alcohol/]
  • What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? CanGardCare. [URL: https://cangardcare.com/what-personal-protective-equipment-ppe-is-required-when-working-with-ethyl-alcohol/]
  • Personal Protective Equipment (PPE) (OHS100) Course Material. UAB. [URL: https://www.uab.
  • Personal Protective Equipment (PPE). CHEMM. [URL: https://chemm.hhs.gov/ppe.htm]

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